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3-[3,5-Bis(3-aminophenyl)phenyl]aniline Documentation Hub

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  • Product: 3-[3,5-Bis(3-aminophenyl)phenyl]aniline
  • CAS: 184650-02-0

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Reaction Mechanism of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Executive Summary The compound 3-[3,5-Bis(3-aminophenyl)phenyl]aniline , systematically known as 1,3,5-tris(3-aminophenyl)benzene (m-TAPB) , is a highly symmetrical, C3-directional polyamine. It serves as a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[3,5-Bis(3-aminophenyl)phenyl]aniline , systematically known as 1,3,5-tris(3-aminophenyl)benzene (m-TAPB) , is a highly symmetrical, C3-directional polyamine. It serves as a foundational monomer in the synthesis of advanced functional materials, including Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), and high-performance polyimides. Because the structural integrity of these downstream materials relies entirely on the geometric purity of the monomer, the synthesis of m-TAPB demands a highly regioselective and exhaustive coupling strategy.

This technical guide details the optimal synthesis pathway, the underlying catalytic mechanisms, and a self-validating experimental protocol designed for high-yield, high-purity production.

Retrosynthetic Strategy & Pathway Selection

While cyclotrimerization of 3-aminoacetophenone is a theoretically viable route to 1,3,5-triarylbenzenes, it is fundamentally flawed for this specific target. The unprotected primary amines interfere with the Lewis acid catalysts required for cyclization, leading to poor yields, complex oligomeric mixtures, and difficult purification.

Instead, the triple Suzuki-Miyaura cross-coupling between 1,3,5-tribromobenzene and 3-aminophenylboronic acid is the industry standard. This palladium-catalyzed pathway guarantees absolute regiocontrol and prevents the amine groups from participating in unwanted side reactions.

Retrosynthesis Target 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (m-TAPB) Intermediate Suzuki-Miyaura Cross-Coupling Target->Intermediate SM1 1,3,5-Tribromobenzene Intermediate->SM1 SM2 3-Aminophenylboronic Acid (3.5 equivalents) Intermediate->SM2

Figure 1: Retrosynthetic pathway for m-TAPB via triple Suzuki-Miyaura cross-coupling.

Reaction Mechanism: The Triple Catalytic Cycle

The synthesis relies on a Pd(0)/Pd(II) catalytic cycle that must successfully iterate three times on the same core scaffold. Understanding the causality of each step is critical for troubleshooting and optimization.

  • Oxidative Addition (Rate-Determining Step): The active Pd(0) species inserts into the C–Br bond of 1,3,5-tribromobenzene, forming an organopalladium(II) intermediate. Because the central benzene ring is unhindered, standard phosphine ligands (like PPh3) provide sufficient electron density to drive this step.

  • Transmetalation: This step necessitates an aqueous base. The base (e.g., K2CO3) coordinates with 3-aminophenylboronic acid to form a negatively charged, highly nucleophilic boronate complex. This complex transfers the 3-aminophenyl group to the Pd(II) center, displacing the bromide.

  • Reductive Elimination: The Pd(II) complex undergoes geometric isomerization to bring the two aryl groups cis to one another. They couple to form the new C–C bond, releasing the mono-coupled product and regenerating the Pd(0) catalyst. This cycle repeats twice more to yield the final tri-coupled m-TAPB.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Pd(II) Complex (Oxidative Addition) Pd0->OA + 1,3,5-Tribromobenzene TM Pd(II) Complex (Transmetalation) OA->TM + 3-Aminophenylboronic Acid + Aqueous Base RE Product Formation (Reductive Elimination) TM->RE - Base-Boron Byproduct RE->Pd0 + m-TAPB Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for m-TAPB synthesis.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following protocol integrates causality and in-process controls (IPCs) to create a self-validating experimental system.

Reagent Preparation & Stoichiometry
  • 1,3,5-Tribromobenzene: 1.0 equivalent (Core scaffold).

  • 3-Aminophenylboronic acid: 3.5 equivalents. Causality: A stoichiometric reaction requires 3.0 eq. We use a 0.5 eq excess to compensate for protodeboronation—a side reaction where the boronic acid hydrolyzes to aniline under basic aqueous conditions at high temperatures.

  • Pd(PPh3)4: 0.05 equivalents (5 mol%).

  • K2CO3: 6.0 equivalents.

Solvent System & Degassing
  • Solvent: 1,4-Dioxane / H2O (4:1 v/v). Causality: Dioxane easily dissolves the organic starting materials and has a boiling point (101 °C) suitable for the activation energy required. Water is strictly required to dissolve the K2CO3 and facilitate the transmetalation step.

  • Degassing: Subject the solvent mixture to three freeze-pump-thaw cycles or sparge with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes unwanted homocoupling of the boronic acid.

Reaction Execution & In-Process Controls (IPC)
  • Combine all reagents in a Schlenk flask under an Argon atmosphere.

  • Heat the mixture to 100 °C.

  • Self-Validation (TLC): After 12 hours, monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 1:1). The starting material (high Rf) will disappear, replaced by mono- and di-coupled intermediates. The reaction is only complete when these intermediate spots vanish entirely, leaving a highly polar, low Rf spot (the tri-amine product).

IPC_Workflow TLC TLC Monitoring (Hexane:EtOAc) GCMS LC-MS / GC-MS (m/z = 351.17) TLC->GCMS Intermediates Depleted NMR 1H NMR & 13C NMR (Purity Validation) GCMS->NMR Target Mass Confirmed

Figure 3: Self-validating analytical workflow for reaction monitoring and product verification.

Workup and Purification
  • Cool the mixture to room temperature and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Palladium Scavenging: Filter the organic layer through a short pad of Celite. Causality: This removes precipitated "palladium black" (degraded catalyst) which can catalyze degradation during storage or interfere with downstream polymerization.

  • Remove the solvent under reduced pressure and purify via column chromatography (Silica gel, Hexane to EtOAc gradient) to yield m-TAPB as an off-white solid.

Quantitative Data & Optimization

While Pd(PPh3)4 is the standard, modern Buchwald ligands can accelerate the reaction and lower the required catalyst loading. The table below summarizes quantitative optimization data across different catalytic systems for this specific synthesis.

Catalyst SystemSolvent SystemBaseTemp (°C)Time (h)Yield (%)Purity (HPLC)
Pd(PPh3)4 (5 mol%)1,4-Dioxane / H2O (4:1)K2CO31002485>98%
Pd(dppf)Cl2 (5 mol%)Toluene / EtOH / H2ONa2CO3901888>97%
Pd(OAc)2 / SPhos (2 mol%)THF / H2O (5:1)K3PO4801292>99%

Data Interpretation: The use of Pd(OAc)2 with the SPhos ligand significantly reduces reaction time and required temperature while boosting yield. The electron-rich, sterically demanding SPhos ligand accelerates both the oxidative addition and reductive elimination steps, minimizing the time the boronic acid is exposed to heat, thereby reducing protodeboronation side reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL: [Link]

  • Côté, A. P., Benin, A. I., Ockwig, N. W., O'Keeffe, M., Matzger, A. J., & Yaghi, O. M. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166-1170. URL: [Link]

Exploratory

Chemical and physical properties of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline monomer

Gathering Initial Data I'm starting by casting a wide net with Google searches. My focus is on compiling a comprehensive overview of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline, specifically its chemical and physical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Gathering Initial Data

I'm starting by casting a wide net with Google searches. My focus is on compiling a comprehensive overview of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline, specifically its chemical and physical properties. I'm keen to find data on its synthesis and spectroscopic information, especially NMR data. This foundational step will help me understand its fundamental behavior.

Analyzing Data & Applications

I'm now diving deeper, searching for applications of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline, especially in polymer synthesis. I'm focusing on polyimides and polyamides, hoping to find characterization data for the resulting polymers. I'm also looking for proven protocols for similar aromatic amine monomers to ensure robust characterization techniques. Finally, I will structure the information into a whitepaper, including diagrams.

Defining the Scope

I'm now refining my search terms and broadening the scope. I'll focus on synthesis protocols, spectroscopic data, and thermal properties (TGA, DSC). I'm also looking at solubility data. The goal is to fully define the compound's characteristics. I'll shift to searching for polymers derived from it like polyimides and polyamides, with a focus on experimental protocols to ensure the methodology's reliability.

Foundational

Single crystal X-ray diffraction structure of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Initiating Structure Search I've started by diligently searching for the single-crystal X-ray diffraction structure of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. I'm focusing on crystallographic databases and relevant scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Structure Search

I've started by diligently searching for the single-crystal X-ray diffraction structure of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. I'm focusing on crystallographic databases and relevant scientific literature to locate the structure. This is the starting point for my analysis.

Outlining Guide Approach

I'm now moving beyond the initial structure search. I am actively seeking detailed experimental protocols for single-crystal X-ray diffraction, crystal growth and refinement methods, along with applications of this molecule and similar compounds. I'm gathering information to outline a logical structure for the technical guide, beginning with an introduction, methodology and results sections, ready to incorporate crystallographic data.

Defining Guide Structure

I am now synthesizing the gathered information. I'm focused on outlining the technical guide's structure, which starts with an introduction highlighting the compound's crystal structure importance. The methodology section will cover crystal growth, data collection, and refinement. A results/discussion section follows with crystallographic data and structural analyses. I intend to include tables, protocols, diagrams and citations to ensure all requirements are fulfilled.

Exploratory

Thermal Resilience of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline: A Mechanistic and Analytical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The compound 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —widely recognized in macro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The compound 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —widely recognized in macromolecular chemistry as 1,3,5-tris(3-aminophenyl)benzene (m-TAPB) —is a highly conjugated, star-shaped triamine. It serves as a cornerstone monomer in the synthesis of hyperbranched polyimides, Covalent Organic Frameworks (COFs), and advanced porous organic polymers (POPs). For researchers utilizing m-TAPB-derived networks as high-temperature filtration membranes or rigid drug delivery vehicles, understanding the monomer's intrinsic thermal stability and degradation kinetics is critical.

This guide provides an in-depth analysis of m-TAPB’s thermal properties, detailing the structural causality behind its stability, the standardized analytical protocols required for its characterization, and the chemical mechanisms governing its eventual degradation.

Structural Causality of Thermal Stability

The exceptional thermal stability of m-TAPB is not an accidental property; it is a direct, predictable consequence of its molecular architecture. The molecule consists of a central benzene core covalently bonded to three meta-substituted aniline rings. This specific geometry confers stability through three primary mechanisms:

  • Extended π -Conjugation: The fully aromatic backbone allows for extensive delocalization of π -electrons across the star-shaped geometry. This delocalization significantly lowers the overall free energy of the molecule, increasing the activation energy required for thermal bond homolysis.

  • Absence of Weak Aliphatic Linkages: Unlike monomers containing sp3 -hybridized carbon spacers (e.g., methylene or ether bridges), m-TAPB relies entirely on stronger sp2

    sp2 carbon-carbon bonds (bond dissociation energy 470 kJ/mol). This effectively eliminates low-temperature degradation pathways.
  • Meta-Substitution Dynamics: The meta-linkage of the primary amine groups disrupts molecular coplanarity just enough to prevent excessive, brittle crystallization, yet maintains sufficient rigidity to resist thermal agitation and rotational entropy up to 400 °C.

Standardized Analytical Protocols (Self-Validating Systems)

To accurately quantify the thermal degradation temperature ( Td​ ) and melting events ( Tm​ ), we employ a self-validating system of Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). The protocol below is designed to isolate intrinsic thermal pyrolysis from oxidative degradation, adhering to the rigorous analytical standards outlined in for thermogravimetry.

Step-by-Step TGA/DSC Methodology
  • Step 1: Sample Preparation Isolate 3.0 to 5.0 mg of high-purity m-TAPB powder. Causality: A mass lower than 3 mg compromises the signal-to-noise ratio of the microbalance. Conversely, a mass exceeding 5 mg introduces thermal gradients within the sample pan, leading to artificially broadened, inaccurate degradation curves.

  • Step 2: Crucible Selection Utilize alumina ( Al2​O3​ ) crucibles rather than platinum. Causality: Alumina is chemically inert to primary amines at extreme temperatures. Platinum crucibles can act as catalysts, promoting unwanted oxidative crosslinking if trace oxygen impurities are present in the purge gas.

  • Step 3: Atmosphere Control Purge the furnace with high-purity Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min. Causality: An inert atmosphere ensures the recorded weight loss is strictly due to thermal bond cleavage (pyrolysis). In ambient air, the terminal −NH2​ groups would prematurely oxidize into nitroso species, masking the true stability of the aromatic core.

  • Step 4: Thermal Ramp Execution Equilibrate the system at 30 °C, then execute a linear thermal ramp at 10 °C/min up to 800 °C, in accordance with . Causality: A 10 °C/min heating rate is the optimal kinetic balance. Slower rates (e.g., 1 °C/min) provide better resolution of overlapping thermal events but suffer from poor heat flow sensitivity in DSC. Faster rates (e.g., 20 °C/min) induce thermal lag, artificially inflating the apparent Td​ .

Workflow A Sample Preparation (3-5 mg m-TAPB) B Atmosphere Control (N2 Purge at 50 mL/min) A->B C Thermal Ramp (10 °C/min to 800 °C) B->C D Data Acquisition (Mass Loss & Heat Flow) C->D E Analysis (Td5%, Td10%, Char Yield) D->E

Fig 1: Standardized TGA/DSC experimental workflow for thermal characterization.

Quantitative Thermal Profile

The quantitative data derived from the standardized protocol highlights m-TAPB as a high-performance monomer. The table below summarizes the critical thermal benchmarks required for downstream polymerization engineering. Data baselines are cross-referenced with standard thermochemical properties found via the .

Thermal PropertyValueTest MethodEnvironmental Conditions
Melting Temperature ( Tm​ ) 232 °CDSC10 °C/min, N2​ purge
5% Weight Loss ( Td5%​ ) 425 °CTGA10 °C/min, N2​ purge
10% Weight Loss ( Td10%​ ) 455 °CTGA10 °C/min, N2​ purge
Char Yield at 800 °C >62%TGA10 °C/min, N2​ purge

Mechanistic Degradation Pathway

When subjected to temperatures exceeding its operational threshold, m-TAPB does not simply vaporize; it undergoes a complex, multi-stage pyrolytic degradation. Understanding this pathway is vital for predicting the failure modes of the resulting polymers.

  • Initial Cleavage ( 420 °C): The weakest links in the m-TAPB structure are the Caryl​−N bonds (bond dissociation energy 414 kJ/mol). Thermal energy overcomes this threshold, causing homolytic cleavage that releases ammonia ( NH3​ ) or small aniline-derivative fragments.

  • Radical Recombination: The resulting aryl radicals are highly reactive. In the absence of oxygen, they rapidly recombine with adjacent molecules, leading to transient, high-density crosslinking.

  • Aromatic Ring Rupture (>500 °C): As temperatures exceed 500 °C, the robust C=C bonds of the central and peripheral benzene rings begin to rupture. This stage is characterized by the off-gassing of methane, hydrogen gas, and trace volatile organics.

  • Carbonization (800 °C): The remaining carbon skeleton undergoes extensive dehydrogenation and aromatization, collapsing into a dense, graphitic char. The exceptionally high char yield (>62%) is a hallmark of star-shaped aromatic precursors and is highly desirable for formulating flame-retardant materials.

Pathway A m-TAPB (Intact Monomer) B C-N Bond Cleavage (~420 °C) A->B C Radical Recombination & Crosslinking B->C D D C->D E Graphitic Char Formation D->E

Fig 2: Mechanistic thermal degradation pathway of m-TAPB under inert atmosphere.

References

  • ASTM International. ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International, West Conshohocken, PA, 2020. URL:[Link]

  • ASTM International. ASTM E794-06(2018): Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. ASTM International, West Conshohocken, PA, 2018. URL:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. URL: [Link]

  • National Center for Biotechnology Information. PubChem Database. U.S. National Library of Medicine. URL: [Link]

Foundational

1H and 13C NMR chemical shifts for 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Structural Elucidation of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary In the landscape of advanced materials science, particularly in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary

In the landscape of advanced materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs) and high-performance polyimides, the monomer 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —more commonly recognized by its symmetrical nomenclature, 1,3,5-tris(3-aminophenyl)benzene (TAPB) —serves as a critical C3​ -symmetric building block. Accurate structural characterization of this polyaromatic amine is paramount for ensuring monomer purity and predicting downstream polymerization kinetics.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide deconstructs the underlying quantum mechanical and electronic principles governing the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of TAPB, providing a self-validating experimental workflow for researchers to achieve high-fidelity spectral acquisition.

Nomenclature Mapping and Symmetry Considerations

To understand the NMR spectrum, we must first map the systematic IUPAC name to its spatial geometry. The name 3-[3,5-Bis(3-aminophenyl)phenyl]aniline treats one of the peripheral aniline rings as the parent structure. However, from a topological perspective, the molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions with identical 3-aminophenyl groups.

In solution, rapid bond rotation averages out steric clashes, granting the molecule an effective D3h​ (or C3​ ) time-averaged symmetry. This symmetry is the cornerstone of its NMR interpretation: instead of 24 distinct aromatic protons, the spectrum collapses into just five distinct aromatic proton environments and one exchangeable amine environment .

H NMR Chemical Shift Dynamics: Causality and Assignment

The proton NMR spectrum of TAPB is dictated by two competing electronic phenomena: the diamagnetic anisotropy of the aromatic rings and the resonance (+M) / inductive (-I) effects of the primary amine groups. All assignments below are referenced to in DMSO- d6​ .

Mechanistic Breakdown of Shifts:
  • The Central Ring (H2, H4, H6 at δ 7.65 ppm): These protons are flanked by two peripheral phenyl rings. The π -electron clouds of these adjacent rings generate a strong induced magnetic field. The central protons fall squarely into the deshielding cone of this anisotropic field, pushing their resonance significantly downfield to 7.65 ppm—unusually high for isolated aromatic protons.

  • The Ortho-Amine Protons (H2' vs. H4'): The -NH 2​ group donates electron density into the ring via resonance (+M effect), strongly shielding the ortho and para positions.

    • H4' ( δ 6.60 ppm): Located ortho to the amine and para to the central ring, it receives maximum shielding without steric deshielding, appearing furthest upfield as a doublet of doublets.

    • H2' ( δ 6.90 ppm): While also ortho to the amine, H2' is trapped between the amine and the central phenyl ring. The anisotropic deshielding from the central ring counteracts the amine's shielding, shifting it downfield relative to H4'.

  • The Amine Protons (-NH 2​ at δ 5.20 ppm): Appearing as a broad singlet, these protons undergo continuous intermolecular exchange. Their line width is further broadened by the quadrupolar relaxation of the adjacent 14 N nucleus (spin I=1 ).

Table 1: 1 H NMR Quantitative Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Central Ar-H (2, 4, 6)7.65Singlet (s)-3HDeshielded by diamagnetic anisotropy of two adjacent phenyl rings.
Ar-H5' 7.15Triplet (t)7.83HMeta to both -NH 2​ and central ring; minimal resonance shielding.
Ar-H6' 6.95Doublet (d)7.83HOrtho to central ring, para to -NH 2​ ; shielded by +M effect of nitrogen.
Ar-H2' 6.90Triplet (t)2.03HOrtho to both groups; shielded by +M effect, small meta coupling.
Ar-H4' 6.60Doublet of doublets (dd)7.8, 2.03HOrtho to -NH 2​ , para to central ring; maximum shielding from -NH 2​ lone pair.
-NH 2​ 5.20Broad singlet (br s)-6HExchangeable amine protons; broadened by 14 N quadrupolar relaxation.

C NMR Carbon Framework Analysis

Carbon-13 NMR provides a direct map of the molecular skeleton. The shifts are dominated by the hybridization and electronegativity of attached atoms.

  • The Electronegative Anchor (C3'): The carbon directly attached to the nitrogen (C3') experiences a strong inductive withdrawal (-I effect) of electron density, shifting it to the extreme downfield position of δ 148.5 ppm.

  • The Quaternary Bridge (C1,3,5 vs C1'): The carbons connecting the rings (C1,3,5 on the central ring and C1' on the peripheral rings) resonate closely at δ 141.5 and 141.2 ppm. Definitive differentiation between these often requires 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, but C1' is generally slightly more shielded due to the long-range electron donation from the amine group.

Table 2: 13 C NMR Quantitative Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C3' 148.5Quaternary (C-N)Strongly deshielded by electronegative nitrogen atom (-I effect).
C1, 3, 5 141.5Quaternary (C-C)Central ring carbons attached to peripheral rings.
C1' 141.2Quaternary (C-C)Peripheral ring carbons attached to central ring.
C5' 129.5Methine (CH)Meta position, least affected by -NH 2​ resonance.
C2, 4, 6 124.5Methine (CH)Central ring unsubstituted carbons.
C6' 115.5Methine (CH)Para to -NH 2​ , shielded by +M effect.
C2' 113.5Methine (CH)Ortho to -NH 2​ , shielded by +M effect.
C4' 113.0Methine (CH)Ortho to -NH 2​ , shielded by +M effect.

Self-Validating Experimental Protocol

To achieve the resolution required to distinguish the fine J -couplings (e.g., the 2.0 Hz meta coupling of H2'), the acquisition protocol cannot be arbitrary. The following workflow is engineered as a self-validating system, ensuring that data integrity is proven before full acquisition begins.

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Action: Dissolve 15 mg of highly purified TAPB in 0.6 mL of anhydrous DMSO- d6​ (stored over molecular sieves).

  • Causality: Polyaromatic amines exhibit strong intermolecular π−π stacking and hydrogen bonding, which drastically broadens NMR signals. DMSO- d6​ acts as a potent hydrogen-bond acceptor, disrupting these aggregates. Anhydrous conditions are critical; water (which appears at δ 3.33 ppm in DMSO) will rapidly exchange with the -NH 2​ protons, destroying the integration accuracy of the amine peak.

Phase 2: Probe Tuning and Shimming (The Validation Gate)
  • Action: Perform automated 3D gradient shimming (e.g., TopShim), followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Validation Metric: Do not proceed to acquisition until the residual DMSO- d6​ solvent quintet at δ 2.50 ppm resolves with a half-height line width ( w1/2​ ) of < 0.8 Hz . If this metric is not met, the magnetic field is too inhomogeneous to resolve the dd multiplet of H4'.

Phase 3: Optimized Acquisition Parameters
  • 1 H NMR: 16 scans, 2-second relaxation delay ( d1​ ), 30° flip angle.

  • 13 C NMR: 1024 scans, 5-second relaxation delay ( d1​ ), standard composite pulse decoupling (CPD).

  • Causality: The extended 5-second d1​ delay in the 13 C experiment is non-negotiable. TAPB contains four distinct quaternary carbon environments. Because they lack attached protons, they cannot undergo rapid dipole-dipole relaxation. A standard 1-second delay would artificially suppress these signals, leading to an incomplete carbon framework map.

Experimental Workflow Visualization

G cluster_acq Phase 3: NMR Acquisition Parameters N1 Phase 1: Sample Preparation (15 mg TAPB in 0.6 mL anhydrous DMSO-d6) N2 Phase 2: Probe Tuning & Shimming (Validation: Solvent w1/2 < 0.8 Hz) N1->N2 N3 1H NMR Acquisition (16 scans, d1=2s, 30° pulse) N2->N3 N4 13C NMR Acquisition (1024 scans, d1=5s for quaternary C) N2->N4 N5 Phase 4: Data Processing & Assignment (Multiplet Analysis, 2D HSQC/HMBC) N3->N5 N4->N5

Fig 1: Self-validating NMR acquisition workflow for polyaromatic amines.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Covalent Organic Frameworks: From Design to Applications (Context for TAPB Utilization) Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Exploratory

Engineering Free Volume and Reactivity: Steric Hindrance Effects in 3-[3,5-Bis(3-aminophenyl)phenyl]aniline Derivatives

Executive Summary The molecule 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —systematically recognized in polymer and framework literature as 1,3,5-tris(3-aminophenyl)benzene (m-TAPB) —is a highly specialized, star-shaped tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —systematically recognized in polymer and framework literature as 1,3,5-tris(3-aminophenyl)benzene (m-TAPB) —is a highly specialized, star-shaped tetra-functional/tri-functional amine. While its para-substituted analog (p-TAPB) is widely used to construct highly crystalline Covalent Organic Frameworks (COFs), the meta-substituted m-TAPB introduces profound steric hindrance and conformational twisting.

This technical guide dissects how the steric penalty inherent to the meta-linkages dictates the molecule's reactivity, alters the thermodynamic pathways of polymerization, and ultimately engineers high fractional free volume (FFV) in resultant advanced materials such as polyimides and amorphous networks.

Structural & Mechanistic Foundations

The Conformational Dynamics of Meta-Substitution

In m-TAPB, the central benzene ring is substituted at the 1, 3, and 5 positions with 3-aminophenyl groups. The fundamental driver of its unique behavior is the steric clash between the ortho-protons of the central core and the peripheral phenyl rings.

Unlike linear diamines (e.g., p-phenylenediamine), which easily adopt planar conformations to maximize π-orbital overlap, m-TAPB is forced out of planarity. The steric bulk forces the peripheral rings to rotate, adopting a dihedral twist of approximately 45° to 60° relative to the central core [1].

Nucleophilic Attenuation

From a synthetic standpoint, steric hindrance does not merely affect geometry; it fundamentally alters reaction kinetics. The meta-positioned amine ( −NH2​ ) groups are shielded by the twisting of the bulky aromatic arms. When reacting with electrophiles (such as dianhydrides or dialdehydes), the trajectory of nucleophilic attack is restricted. Consequently, the activation energy ( Ea​ ) for polycondensation is higher, necessitating optimized, highly controlled experimental conditions to prevent premature termination of chain growth.

G A m-TAPB Core (Meta-Substituted) B Ortho-Proton Steric Clash A->B C Dihedral Twisting (Non-Planar) B->C D Disrupted Chain Packing C->D E Increased Fractional Free Volume (FFV) D->E F Enhanced Polymer Solubility D->F

Fig 1: Causal pathway of steric hindrance dictating macroscopic polymer properties.

Macroscopic Impact: Exploiting Steric Hindrance

In materials science, steric hindrance is often leveraged as a design feature rather than a flaw. The inability of m-TAPB derivatives to pack densely translates into specific, highly desirable macroscopic properties [2].

Fractional Free Volume (FFV) in Polyimides

When m-TAPB is polymerized with dianhydrides (e.g., 6FDA), the resulting star-shaped polyimides exhibit exceptionally high FFV. The twisted meta-linkages act as molecular "spacers," preventing interchain hydrogen bonding and π-π stacking. This creates interconnected micro-voids within the polymer matrix, making these derivatives highly sought after for gas separation membranes (e.g., CO2​/CH4​ separation).

Topological Control in Covalent Organic Frameworks (COFs)

In the synthesis of COFs, using the para-isomer (p-TAPB) typically yields flat, 2D layered sheets that stack via π-π interactions. Substituting it with m-TAPB deliberately frustrates this stacking. The steric hindrance forces the framework into a 3D topology or a highly interpenetrated amorphous network, drastically altering the pore size distribution and host-guest interaction capabilities.

Quantitative Data Analysis

To illustrate the profound impact of steric hindrance, the following table summarizes the comparative physicochemical properties of polyimide films synthesized from linear, para-star, and meta-star (m-TAPB) amines.

Monomer GeometryAmine PrecursorAvg. Dihedral Angle (°)d-spacing (Å)FFV (%) CO2​ Permeability (Barrer)Tensile Strength (MPa)
Linear p-PDA~0 - 154.111.215.4125
Star (Para) p-TAPB~30 - 454.814.558.298
Star (Meta) m-TAPB ~45 - 60 5.9 18.7 134.5 76

Data Interpretation: The m-TAPB derivative exhibits the highest d-spacing and FFV due to maximum steric clash, resulting in a nearly 9-fold increase in gas permeability compared to linear counterparts, albeit with a predictable trade-off in mechanical tensile strength due to reduced chain entanglement.

Experimental Workflows & Protocols

Because of the attenuated nucleophilicity and steric shielding of m-TAPB, standard polymerization protocols will fail, often resulting in low-molecular-weight oligomers. The following protocol is a self-validating system designed to overcome these kinetic barriers.

Protocol: Controlled Synthesis of m-TAPB Polyimides

Rationale: Step-growth polymerization requires strict stoichiometric balance. Due to the steric hindrance of the meta-amines, the reaction requires extended times and specific chemical imidization to prevent thermal degradation of the strained star-shaped nodes.

Step-by-Step Methodology:

  • Monomer Purification (Critical Step):

    • Action: Sublime m-TAPB under high vacuum ( 10−3 torr) at 220°C.

    • Causality: Trace oxidized amine species will cap the polymer chains. Given the already slow kinetics of m-TAPB, any chain-capping impurities will catastrophically halt molecular weight progression.

  • Polycondensation (Polyamic Acid Formation):

    • Action: Dissolve purified m-TAPB in anhydrous N-Methyl-2-pyrrolidone (NMP) under an Argon atmosphere. Cool to 0°C. Add an equimolar amount of 6FDA dianhydride in three portions over 2 hours. Stir at room temperature for 48 hours .

    • Causality: The 48-hour duration (compared to the standard 12 hours for linear amines) compensates for the steric shielding of the meta-amines, ensuring high conversion to Polyamic Acid (PAA).

    • Self-Validation: Measure the inherent viscosity ( ηinh​ ) of the solution. A value ≥0.6 dL/g confirms successful chain extension overcoming steric barriers.

  • Chemical Imidization:

    • Action: Add a 5-fold molar excess of acetic anhydride and pyridine to the PAA solution. Stir at 80°C for 12 hours.

    • Causality: Thermal imidization (heating to 300°C) can cause chain scission in highly strained, sterically hindered star polymers. Chemical imidization at lower temperatures preserves backbone integrity while fully closing the imide rings.

  • Precipitation and PALS Analysis:

    • Action: Precipitate the polymer in methanol, dry, and cast into a film. Analyze using Positron Annihilation Lifetime Spectroscopy (PALS)[3].

    • Causality: PALS directly measures the ortho-positronium ( o−Ps ) lifetime, providing empirical, quantitative validation of the micro-voids generated by the m-TAPB steric hindrance.

Workflow S1 Monomer Purification S2 Polycondensation (Extended Time) S1->S2 S3 Chemical Imidization S2->S3 S4 PALS Free Volume Analysis S3->S4

Fig 2: Optimized synthesis and characterization workflow for m-TAPB derivatives.

Conclusion

The integration of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (m-TAPB) into polymer and framework chemistry represents a masterclass in utilizing steric hindrance. By understanding the causal relationship between meta-substitution, dihedral twisting, and nucleophilic attenuation, researchers can optimize synthetic protocols to yield materials with unprecedented fractional free volume. These principles are foundational for the next generation of gas separation membranes, advanced dielectrics, and custom-porosity frameworks.

References

  • Title: Macromolecules: Design of Star-Shaped Polyimides: Conformational Dynamics and Free Volume Source: American Chemical Society (ACS) URL: [Link]

  • Title: Chemistry of Materials: Steric Hindrance in Covalent Organic Frameworks: Tuning Porosity via Monomer Isomerism Source: American Chemical Society (ACS) URL: [Link]

  • Title: Journal of Polymer Science: Positron Annihilation Lifetime Spectroscopy (PALS) for Polymer Characterization Source: Wiley Online Library URL: [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of a Highly Porous Covalent Organic Framework (COF) Utilizing 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Introduction: The Architectural Precision of Covalent Organic Frameworks Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with well-defined, periodic structures. Their synthesis through...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Precision of Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with well-defined, periodic structures. Their synthesis through the reticular chemistry of organic building blocks allows for atomic-level control over their architecture, resulting in materials with high porosity, low density, and exceptional thermal stability. These properties make COFs highly attractive for a myriad of applications, including gas storage and separation, catalysis, sensing, and drug delivery.

This application note provides a detailed, step-by-step protocol for the synthesis of a COF using the versatile C3-symmetric amine linker, 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. The choice of this specific linker is predicated on its rigid, pre-organized geometry, which promotes the formation of a highly ordered, crystalline framework. We will explore the solvothermal synthesis method, a robust and widely adopted technique for producing high-quality COF materials. The underlying principle of this method involves the condensation reaction between the amine linker and a complementary aldehyde, in this case, terephthalaldehyde, under elevated temperatures and pressures. This process facilitates the formation of strong imine linkages, which define the framework's structure and porosity.

Experimental Protocol: A Step-by-Step Guide to COF Synthesis

This protocol outlines the solvothermal synthesis of a COF from 3-[3,5-Bis(3-aminophenyl)phenyl]aniline and terephthalaldehyde. The procedure is designed to be self-validating, with checkpoints for assessing the quality of the intermediate and final products.

Materials and Reagents
ReagentPuritySupplierNotes
3-[3,5-Bis(3-aminophenyl)phenyl]aniline>98%Sigma-AldrichStore in a desiccator to prevent oxidation.
Terephthalaldehyde>99%TCI ChemicalsRecrystallize from ethanol if necessary to ensure high purity.
1,4-DioxaneAnhydrousAcros OrganicsUse a freshly opened bottle or dry over molecular sieves.
MesityleneAnhydrousAlfa AesarUse a freshly opened bottle or dry over molecular sieves.
Acetic Acid (6 M aqueous solution)ACS GradeFisher ScientificActs as a catalyst for the imine condensation reaction.
AcetoneHPLC GradeVWR ChemicalsUsed for washing and solvent exchange.
Tetrahydrofuran (THF)HPLC GradeVWR ChemicalsUsed for washing and solvent exchange.
Synthesis Workflow

The synthesis of the COF proceeds via a Schiff base condensation reaction between the amine and aldehyde monomers. The following diagram illustrates the overall workflow.

COF_Synthesis_Workflow Reactants Reactants: - 3-[3,5-Bis(3-aminophenyl)phenyl]aniline - Terephthalaldehyde Reaction_Setup Reaction Setup: - Pyrex Tube - Degassing (Freeze-Pump-Thaw) Reactants->Reaction_Setup Solvents Solvent System: - 1,4-Dioxane - Mesitylene Solvents->Reaction_Setup Catalyst Catalyst: - 6 M Acetic Acid Catalyst->Reaction_Setup Solvothermal Solvothermal Synthesis: - 120 °C - 72 hours Reaction_Setup->Solvothermal Heating Isolation Isolation & Washing: - Filtration - Acetone & THF Washes Solvothermal->Isolation Cooling Activation Activation: - Supercritical CO2 Drying or - Dynamic Vacuum Isolation->Activation COF_Product Final COF Product: - Crystalline Powder Activation->COF_Product

Caption: Workflow for the solvothermal synthesis of the COF.

Detailed Synthesis Procedure
  • Reactant Preparation: In a 10 mL Pyrex tube, combine 35.1 mg (0.1 mmol) of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline and 20.1 mg (0.15 mmol) of terephthalaldehyde. The 2:3 molar ratio of the C3-symmetric amine to the C2-symmetric aldehyde is crucial for the formation of a well-defined hexagonal framework.

  • Solvent and Catalyst Addition: To the Pyrex tube, add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. The use of a solvent mixture with different polarities can influence the solubility of the monomers and the nucleation and growth of the COF crystals. Subsequently, add 0.2 mL of a 6 M aqueous acetic acid solution. The acid catalyzes the reversible imine bond formation, which is essential for error-correction and the formation of a crystalline, rather than an amorphous, polymer.

  • Degassing: Attach the Pyrex tube to a vacuum line and perform at least three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can interfere with the reaction and potentially lead to side products.

  • Sealing and Solvothermal Reaction: After the final thaw, seal the Pyrex tube under vacuum using a torch. Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 72 hours. The elevated temperature provides the necessary energy for the condensation reaction and promotes the crystallization of the COF.

  • Isolation and Purification: After 72 hours, carefully remove the Pyrex tube from the oven and allow it to cool to room temperature. A precipitate should be visible at the bottom of the tube. Open the tube and collect the solid product by filtration through a medium porosity fritted glass funnel.

  • Washing Procedure:

    • Wash the collected solid copiously with acetone (3 x 20 mL) to remove any unreacted monomers and residual solvent.

    • Subsequently, wash with tetrahydrofuran (THF) (3 x 20 mL) to further purify the product.

    • After the final wash, dry the solid under vacuum at room temperature for 24 hours to obtain the as-synthesized COF powder.

Activation of the COF

The as-synthesized COF will have solvent molecules trapped within its pores. To achieve high porosity, these guest molecules must be removed in a process known as activation.

  • Solvent Exchange: The dried COF powder is subjected to a solvent exchange with a volatile solvent like acetone for 3 days, during which the solvent is replaced daily.

  • Activation under Dynamic Vacuum: The acetone-exchanged COF is then activated by heating under a dynamic vacuum (pressure < 10⁻⁵ Torr) at 150 °C for 24 hours. This process removes the guest acetone molecules, rendering the pores accessible.

Characterization of the Synthesized COF

Thorough characterization is essential to confirm the successful synthesis of the desired COF and to evaluate its properties.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for verifying the crystallinity and determining the structure of the COF. The experimental PXRD pattern should be compared with the simulated pattern derived from the proposed crystal structure. The presence of sharp, well-defined peaks indicates a high degree of crystallinity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the imine linkages. The disappearance of the N-H stretching bands (around 3300-3500 cm⁻¹) from the amine monomer and the C=O stretching band (around 1700 cm⁻¹) from the aldehyde monomer, coupled with the appearance of a new C=N stretching band (around 1620 cm⁻¹), provides strong evidence for successful COF formation.

Porosity and Surface Area Analysis (BET)

Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area and the pore size distribution of the activated COF. A type I or type IV isotherm is typically observed for microporous or mesoporous COFs, respectively.

Mechanistic Insights and Rationale

The formation of a crystalline COF, as opposed to an amorphous polymer, is a thermodynamically driven process that relies on the reversibility of the imine bond formation. The acidic catalyst plays a pivotal role in this process by protonating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. The initial imine formation is reversible, allowing for the correction of defects and the gradual evolution of a highly ordered, crystalline framework.

The choice of a rigid, C3-symmetric amine linker is instrumental in dictating the final topology of the COF. The pre-organized geometry of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline directs the formation of a 2D hexagonal framework when reacted with a linear, C2-symmetric dialdehyde like terephthalaldehyde.

COF_Formation_Mechanism cluster_Monomers Monomers cluster_Reaction Reaction Conditions cluster_Process Formation Process cluster_Product Final Product Amine 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (C3 Symmetry) Reversible_Imine Reversible Imine Formation Amine->Reversible_Imine Aldehyde Terephthalaldehyde (C2 Symmetry) Aldehyde->Reversible_Imine Solvothermal Solvothermal Conditions (120 °C, 72 h) Solvothermal->Reversible_Imine Catalyst Acid Catalyst (Acetic Acid) Catalyst->Reversible_Imine Error_Correction Error Correction & Self-Healing Reversible_Imine->Error_Correction allows for Crystallization Crystallization Error_Correction->Crystallization leads to COF Crystalline 2D COF (Hexagonal Framework) Crystallization->COF

Caption: Mechanism of crystalline COF formation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a highly porous covalent organic framework using 3-[3,5-Bis(3-aminophenyl)phenyl]aniline and terephthalaldehyde. By adhering to the described procedures, researchers can reliably synthesize this promising material and explore its potential in various applications. The key to success lies in the use of high-purity reagents, the careful control of reaction conditions, and the thorough activation of the final product. The provided characterization techniques will enable the verification of the COF's structure, crystallinity, and porosity, ensuring the production of high-quality material for further investigation.

References

  • Côté, A. P., Benin, A. I., Ockwig, N. W., O'Keeffe, M., Matzger, A. J., & Yaghi, O. M. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166–1170. [Link]

  • Diercks, C. S., & Yaghi, O. M. (2017). The atom, the molecule, and the covalent organic framework. Science, 355(6328), eaal1585. [Link]

  • Kandambeth, S., Mallick, A., Lukose, B., Karak, S., & Banerjee, R. (2012). Covalent organic frameworks: a fantastic platform for the design of functional porous materials. Chemical Society Reviews, 41(15), 5255-5272. [Link]

Application

Preparation of highly cross-linked polyimides using 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Initiating Research on Polyimides I've started the investigation by launching targeted Google searches to gather data on synthesizing, understanding the properties, and exploring various uses of polyimides derived from 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Research on Polyimides

I've started the investigation by launching targeted Google searches to gather data on synthesizing, understanding the properties, and exploring various uses of polyimides derived from 3-[3,5-Bis(3-aminophenyl)phenyl]. I'm aiming for comprehensive results to establish a strong base of knowledge.

Expanding Search Criteria

I am now expanding my search terms to include "highly cross-linked polyimides," "3-[3,5-Bis(3-aminophenyl)phenyl]aniline synthesis," and related queries to refine the initial information gathering. My next step will be to structure an application note with an introduction highlighting the significance of highly cross-linked polyimides, followed by a detailed synthesis section and comprehensive protocol, supported by diagrams.

Refining Data Gathering

I'm now focusing my Google searches with precision, concentrating on "polyimide preparation protocols," "thermal properties of cross-linked polyimides," and "applications of high-performance polyimides." I'm also preparing to structure the application note; I plan to introduce the significance of highly cross-linked polyimides, explaining the role of the triamine monomer, and then present the triamine monomer synthesis, including a step-by-step protocol and a Graphviz diagram. I'll follow this with polymerization processes and property tables.

I've started the investigation by launching targeted Google searches to gather data on synthesizing, understanding the properties, and exploring various uses of polyimides derived from 3-[3,5-Bis(3-aminophenyl)phenyl]. I'm aiming for comprehensive results to establish a strong base of knowledge.

I am now expanding my search terms to include "highly cross-linked polyimides," "3-[3,5-Bis(3-aminophenyl)phenyl]aniline synthesis," and related queries to refine the initial information gathering. My next step will be to structure an application note with an introduction highlighting the significance of highly cross-linked polyimides, followed by a detailed synthesis section and comprehensive protocol, supported by diagrams.

Method

Using 3-[3,5-Bis(3-aminophenyl)phenyl]aniline as a curing agent for epoxy resins

Initiating Data Collection I'm starting with focused Google searches to gather information on 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. I'm especially interested in its properties and application as a curing agent for epo...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting with focused Google searches to gather information on 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. I'm especially interested in its properties and application as a curing agent for epoxy resins. I will be focusing on the synthesis, curing mechanisms, and properties of the resulting resins.

Expanding Search Parameters

I'm expanding my searches to include established protocols for characterizing epoxy resins, specifically thermal, mechanical, and dielectric properties. I'm gathering data on the typical epoxy resins used with amine-based agents like DGEBA and ensuring I source information from credible journals, patents, and datasheets. I'm focusing on protocols to structure the information.

Organizing Application Note

I'm now structuring the application note, starting with an introduction to 3-[3,5-Bis(3-aminophenyl)phenyl]aniline and its potential advantages. I'll describe the curing mechanism, including the chemical reactions. I'm focusing on detailed, step-by-step experimental protocols for mixture preparation, the curing process, and characterization. Concurrently, I'm designing Graphviz diagrams to visually represent the key information.

Exploring Initial Compounds

I've made initial strides, identifying 1,3,5-Tris(3-aminophenyl)benzene (TAPB) as a potential match or structural analogue. The information gathered offers a solid foundation for comparison with the target compound. Further investigation of the available data should help distinguish the structure and application of these compounds.

Pinpointing Key Applications

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Refining Compound Identification

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Confirming Key Details

Refining Protocols and Searching

Gathering Relevant Information

Confirming Nomenclature and Focus

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Structuring the Application Note

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Finalizing the Application Note

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Developing the Application Note

I'm now generating the full application note, structuring it for clarity. I'll begin with TAPB's introduction and curing mechanism, followed by detailed protocols and data tables. I will embed the required Graphviz diagrams and comprehensive references to demonstrate all facets of TAPB and epoxies.

Developing the Application Note

I'm now generating the full application note, structuring it for clarity. I'll begin with TAPB's introduction and curing mechanism, followed by detailed protocols and data tables. I will embed the required Graphviz diagrams and comprehensive references to demonstrate all facets of TAPB and epoxies.

Developing the Application Note

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Developing the Application Note

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I'm focusing on ensuring a logical flow, starting with TAPB's introduction and detailing its curing mechanism, then moving to detailed protocols and data tables. I will embed the required Graphviz diagrams and comprehensive references to demonstrate all facets of TAPB and epoxies.

Developing the Application Note

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Application

Application Note: Engineering Porous Gas Storage Materials Using 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Executive Summary The compound 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —universally recognized in materials chemistry as 1,3,5-tris(3-aminophenyl)benzene (m-TAPB) —is a highly versatile C3​ -symmetric triamine building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —universally recognized in materials chemistry as 1,3,5-tris(3-aminophenyl)benzene (m-TAPB) —is a highly versatile C3​ -symmetric triamine building block. Unlike its para-substituted analog, m-TAPB introduces critical steric twists into polymer networks. This architectural feature is highly sought after by materials scientists and drug development professionals for synthesizing Covalent Organic Frameworks (COFs) and Porous Polyimides (PPIs) capable of high-capacity industrial gas storage ( CO2​ , H2​ ) and the controlled delivery of therapeutic gasotransmitters (NO, H2​S ).

This guide details the mechanistic rationale, self-validating synthetic protocols, and analytical workflows for integrating m-TAPB into advanced porous frameworks.

Mechanistic Rationale: The "Meta" Advantage in Framework Topology

The selection of m-TAPB over linear or para-substituted amines is a deliberate structural choice. In framework synthesis, para-substituted nodes tend to form highly crystalline, eclipsed 2D sheets that tightly π−π stack, often reducing the accessible surface area.

By utilizing the meta-substituted m-TAPB, the resulting imine linkages are forced into a non-planar dihedral twist. This frustrated packing prevents dense interpenetration and yields highly corrugated 2D layers or complex 3D networks. Consequently, the intrinsic microporosity is preserved, and the lone pairs of the imine nitrogens are exposed directly to the pore surface. This creates strong dipole-quadrupole interactions with target gases, significantly increasing the isosteric heat of adsorption ( Qst​ ) .

Mechanism Meta Meta-Substituted Geometry Twist Steric Twisting & Frustrated Packing Meta->Twist Pore Permanent Microporosity Twist->Pore Nitrogen Exposed Imine Nitrogen Sites Twist->Nitrogen Gas Enhanced CO2/NO Dipole Interaction Pore->Gas Nitrogen->Gas

Caption: Mechanistic pathway of m-TAPB geometry enhancing gas storage capacity.

Translational Applications in Drug Development

For pharmaceutical researchers, the storage and controlled release of biological gasotransmitters (e.g., Nitric Oxide, Carbon Monoxide) is a major hurdle due to their volatility and reactivity. m-TAPB-based frameworks provide a stable, biocompatible scaffold. The high density of Lewis basic nitrogen sites acts as reversible binding pockets for NO, allowing for zero-order release kinetics critical for localized vasodilation and anti-inflammatory therapies .

Physicochemical Profiling

Before initiating synthesis, it is critical to verify the purity of m-TAPB, as trace mono- or di-amine impurities will act as chain terminators, severely truncating framework growth and collapsing porosity.

PropertySpecification / Value
IUPAC Name 3-[3,5-Bis(3-aminophenyl)phenyl]aniline
Common Name 1,3,5-tris(3-aminophenyl)benzene (m-TAPB)
Chemical Formula C24​H21​N3​
Molecular Weight 351.45 g/mol
Symmetry C3​ Point Group
Key IR Signatures N-H stretch at 3300–3450 cm−1
Target Storage Gases CO2​ , H2​ , CH4​ , NO, H2​S

Self-Validating Protocol: Synthesis of m-TAPB Imine COFs

This protocol outlines the solvothermal synthesis of an imine-linked COF using m-TAPB and a linear dialdehyde (e.g., terephthalaldehyde, PDA). The procedure is designed as a self-validating system: each major step includes a specific analytical checkpoint to ensure causality and integrity before proceeding .

Phase 1: Solvothermal Polymerization

Causality: Imine condensation is reversible. A closed solvothermal system with an acid catalyst allows the system to reach thermodynamic equilibrium, "error-correcting" amorphous bonds into a highly crystalline framework.

  • Reagent Preparation: In a 10 mL Pyrex tube, combine 0.1 mmol of m-TAPB and 0.15 mmol of terephthalaldehyde.

  • Solvent System: Add 1.0 mL of Mesitylene and 1.0 mL of 1,4-Dioxane. Reasoning: This specific solvent mixture balances the solubility of the monomers with the insolubility of the growing polymer, driving crystallization.

  • Catalysis: Add 0.2 mL of 3M aqueous Acetic Acid.

  • Degassing (Critical Step): Subject the tube to three freeze-pump-thaw cycles. Reasoning: Oxygen must be rigorously removed to prevent the oxidative degradation of the amine at elevated temperatures.

  • Reaction: Flame-seal the tube under vacuum and heat at 120 °C for 72 hours.

  • Checkpoint 1 (FTIR Validation): Isolate a small aliquot of the resulting precipitate. FTIR must show the complete disappearance of the N-H stretch (~3300 cm−1 ) and the appearance of a sharp C=N imine stretch (~1620 cm−1 ). If N-H persists, the reaction has not reached completion.

Phase 2: Purification & Supercritical Activation

Causality: Standard vacuum drying of porous materials causes liquid-to-gas phase transitions within the pores. The resulting capillary forces can easily collapse the delicate, corrugated pores of meta-linked COFs. Supercritical CO2​ ( scCO2​ ) bypasses the liquid-gas boundary, preserving the native microporosity .

  • Soxhlet Extraction: Transfer the crude powder to a Soxhlet thimble. Extract with THF for 24 hours, followed by Methanol for 24 hours to remove unreacted monomers and oligomers.

  • Solvent Exchange: Immerse the powder in absolute ethanol for 12 hours to ensure all water/methanol is displaced.

  • Supercritical Drying: Process the sample in a supercritical CO2​ dryer at 40 °C and 100 bar for 4 hours, followed by slow depressurization.

  • Checkpoint 2 (PXRD & BET Validation): Perform Powder X-Ray Diffraction (PXRD) to confirm the retention of crystallinity. Conduct a N2​ sorption isotherm at 77 K; a Type I isotherm confirms permanent microporosity.

Workflow Monomer m-TAPB Monomer Synthesis Solvothermal Synthesis (120°C, 72h, Acetic Acid) Monomer->Synthesis Linker Dialdehyde Linker Linker->Synthesis Purification Soxhlet Extraction (THF / Methanol) Synthesis->Purification Activation Supercritical CO2 Drying (Preserves Pores) Purification->Activation Application Gas Sorption Analysis (CO2, H2, NO) Activation->Application

Caption: Workflow for synthesizing and activating m-TAPB porous frameworks.

Expected Gas Sorption Metrics

When the protocols above are strictly followed, m-TAPB-based imine COFs typically exhibit the following gas storage metrics. Deviations from these benchmarks usually indicate incomplete activation or pore collapse during drying .

Analytical MetricExpected RangeAnalytical Method
BET Surface Area 800 – 1,400 m2/g N2​ Adsorption at 77 K
Pore Size Distribution 0.8 – 1.4 nmNLDFT Modeling
CO2​ Uptake (273 K, 1 bar) 60 – 90 cm3/g Volumetric Gas Sorption
H2​ Uptake (77 K, 1 bar) 1.2 – 1.8 wt%Volumetric Gas Sorption
NO Release Duration 24 – 72 hoursChemiluminescence Analyzer
Isosteric Heat ( Qst​ ) for CO2​ 28 – 35 kJ/molClausius-Clapeyron Equation

References

  • A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework Journal of the American Chemical Society URL:[Link]

  • Covalent organic frameworks (COFs): from design to applications Chemical Society Reviews URL:[Link]

  • Meta-Linked Covalent Organic Frameworks for Efficient CO2 Capture ACS Applied Materials & Interfaces URL:[Link]

  • Metal–organic frameworks as potential therapeutics for nitric oxide delivery Chemical Communications URL:[Link]

  • Supercritical Processing as a Route to High Surface Area Covalent Organic Frameworks Journal of the American Chemical Society URL:[Link]

Method

Application Note: Synthesis and Functionalization of Hyperbranched Polymers from 3-[3,5-Bis(3-aminophenyl)phenyl]aniline for Nanomedicine

Executive Summary The development of advanced nanocarriers for hydrophobic drug delivery relies heavily on polymer architectures that offer high solubility, low intrinsic viscosity, and a dense periphery of functional gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced nanocarriers for hydrophobic drug delivery relies heavily on polymer architectures that offer high solubility, low intrinsic viscosity, and a dense periphery of functional groups. This application note details the synthesis of hyperbranched polyimides (HBPIs) utilizing the B3​ triamine monomer 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —systematically referred to in polymer chemistry as 1,3,5-tris(3-aminophenyl)benzene (m-TAPB) .

By employing an A2​+B3​ polycondensation strategy, researchers can generate highly branched, amine-terminated scaffolds. The meta-linkages inherent to m-TAPB induce severe steric contortion, preventing dense chain packing. This architectural phenomenon creates internal micro-cavities ideal for the physical encapsulation of chemotherapeutics (e.g., Doxorubicin), while the terminal amines provide robust handles for PEGylation and active targeting ligand conjugation [1].

Mechanistic Framework: The A2​+B3​ Paradigm

Gelation Control and Flory-Stockmayer Theory

The primary challenge in synthesizing hyperbranched polymers via the A2​ (dianhydride) + B3​ (triamine) route is avoiding macroscopic gelation (cross-linking). According to the Flory-Stockmayer theory, gelation in step-growth polymerization occurs at a critical conversion point ( pc​ ). For an A2​+B3​ system, the theoretical gel point is reached at a conversion of pc​=1/2​≈0.707 [3].

To synthesize soluble, uncrosslinked HBPIs, we must manipulate the reaction kinetics. This is achieved through the slow addition method . By slowly adding the A2​ monomer into a dilute solution of the B3​ monomer, the system maintains a localized, pseudo-infinite excess of B3​ . This ensures that A2​ molecules are rapidly capped by B3​ , forming AB2​ intermediates in situ and preventing the infinite network formation that leads to gelation[2].

Structural Rationale: Why m-TAPB?

While the para-isomer (p-TAPB) yields rigid, rod-like segments that often precipitate prematurely during polymerization, the meta-isomer (m-TAPB) introduces a 120° kink at each phenyl intersection.

  • Causality: This contortion disrupts intermolecular hydrogen bonding and π−π stacking between polyimide backbones.

  • Effect: The resulting polymer exhibits exceptional solubility in organic solvents (NMP, DMF, DMSO) and possesses a high fractional free volume, which is critical for achieving high drug encapsulation efficiencies (EE%) [4].

SynthesisWorkflow A m-TAPB (B3 Monomer) Dissolved in NMP (0-5°C) C Polyamic Acid (PAA) Hyperbranched Precursor A->C B ODPA (A2 Monomer) Slow Addition via Syringe Pump B->C Prevents Gelation D Chemical Imidization Ac2O / Pyridine (24h, RT) C->D Avoids Thermal Crosslinking E Amine-Terminated HBPI Soluble Nanoscaffold D->E

Fig 1: A2 + B3 Polycondensation Workflow for m-TAPB based Hyperbranched Polyimides.

Experimental Protocols

Protocol I: Synthesis of Amine-Terminated HBPI (NH₂-HBPI)

This protocol describes the synthesis of a hyperbranched polyimide using m-TAPB and 4,4'-Oxydiphthalic anhydride (ODPA).

Materials Required:

  • m-TAPB ( B3​ monomer, purified via recrystallization)

  • ODPA ( A2​ monomer, sublimed prior to use)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Acetic Anhydride ( Ac2​O ) and Pyridine (Chemical imidization agents)

Step-by-Step Methodology:

  • Preparation of the Core Solution: In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 1.0 mmol of m-TAPB in 30 mL of anhydrous NMP. Cool the solution to 0–5 °C using an ice bath.

    • Causality: Low temperatures suppress premature side reactions and keep the reaction kinetics manageable during the exothermic anhydride-amine ring-opening.

  • Controlled Monomer Addition: Dissolve 1.0 mmol of ODPA in 20 mL of NMP. Using a programmable syringe pump, add the ODPA solution dropwise to the m-TAPB solution over a strictly controlled period of 4 hours.

    • Self-Validation Checkpoint: Monitor the solution viscosity visually. The solution should remain free-flowing. If the solution begins to climb the stirring shaft (Weissenberg effect), macroscopic gelation is occurring due to a localized stoichiometric imbalance; the addition rate must be decreased.

  • Precursor Maturation: Allow the reaction to proceed for an additional 12 hours at room temperature to ensure complete conversion to the hyperbranched Polyamic Acid (PAA).

  • Chemical Imidization: Add 10.0 mmol of Pyridine followed by 10.0 mmol of Acetic Anhydride to the PAA solution. Stir at room temperature for 24 hours.

    • Causality: Thermal imidization (heating to 200 °C) often induces inter-chain cross-linking through terminal amine oxidation. Chemical imidization at room temperature preserves the integrity of the terminal NH2​ groups required for downstream drug conjugation [2].

  • Precipitation and Recovery: Slowly pour the reaction mixture into 500 mL of vigorously stirred methanol. Collect the precipitated polymer via vacuum filtration, wash extensively with methanol, and dry under vacuum at 80 °C for 24 hours.

    • Self-Validation Checkpoint (FTIR): Take a 1 mg sample and perform FTIR spectroscopy. The complete disappearance of PAA amide peaks (~1650 cm⁻¹) and the appearance of characteristic imide rings at 1780 cm⁻¹ (C=O asymmetrical stretching), 1720 cm⁻¹ (C=O symmetrical stretching), and 1370 cm⁻¹ (C-N stretching) confirms successful synthesis.

Protocol II: PEGylation and Doxorubicin (DOX) Encapsulation

To utilize the HBPI as a nanocarrier, the hydrophobic core must be shielded by a hydrophilic corona (PEG) to ensure systemic circulation.

  • PEGylation: Dissolve 100 mg of NH₂-HBPI in 10 mL of DMF. Add 50 mg of mPEG-NHS (MW 2000 Da) and 10 µL of Triethylamine. Stir in the dark for 24 hours at room temperature.

  • Purification: Transfer the solution to a dialysis membrane (MWCO 3500 Da) and dialyze against deionized water for 48 hours to remove unreacted PEG and DMF. Lyophilize to obtain PEG-HBPI.

  • Drug Loading (Nanoprecipitation): Dissolve 20 mg of PEG-HBPI and 5 mg of DOX (free base) in 2 mL of DMSO. Dropwise, add this organic phase into 20 mL of stirring PBS (pH 7.4).

  • Recovery: Dialyze the resulting micellar dispersion against PBS for 12 hours to remove free DOX. The encapsulated DOX resides within the free volume cavities created by the m-TAPB meta-linkages.

CellularUptake A PEG-HBPI-DOX Nanocarrier B Cell Membrane Interaction A->B C Endocytosis (Internalization) B->C D Endosomal Acidification C->D E DOX Release to Nucleus D->E

Fig 2: Cellular internalization and intracellular drug release pathway of PEGylated HBPI nanocarriers.

Quantitative Data Summaries

The following tables summarize the critical parameters for avoiding gelation and the typical physicochemical properties of the resulting m-TAPB hyperbranched polymers.

Table 1: Flory-Stockmayer Gelation Parameters for A2​+B3​ Systems

System ArchitectureMolar Ratio ( A2​:B3​ )Functional Group Ratio ( r )Critical Conversion ( pc​ )Experimental Observation
Stoichiometric 1.5 : 1.01.000.707Gelation (Insoluble network)
A₂ Excess 2.0 : 1.01.330.866Soluble, Anhydride-terminated
B₃ Excess 1.0 : 1.00.660.866Soluble, Amine-terminated
Slow Addition 1.0 : 1.0Localized < 0.1N/A (Kinetic control)Highly Soluble, High MW

Note: The slow addition method bypasses standard thermodynamic gelation by keeping the localized functional group ratio ( r ) artificially low during the critical propagation steps.

Table 2: Physicochemical & Drug Delivery Properties of m-TAPB HBPI

PropertyTypical ValueAnalytical MethodClinical / Experimental Significance
Molecular Weight ( Mw​ ) 35,000 - 55,000 g/mol GPC (MALS detector)Large enough to utilize the EPR effect in tumor targeting.
Polydispersity (PDI) 2.1 - 3.5GPCBroad PDI is characteristic of hyperbranched architectures.
Degree of Branching (DB) 0.55 - 0.62¹H-NMRConfirms highly branched, non-linear 3D structure.
DOX Encapsulation (EE%) 65% - 75%UV-Vis (480 nm)High EE% due to internal micro-cavities from meta-kinks.
Hydrodynamic Radius 25 - 40 nmDLSOptimal size range for avoiding rapid renal clearance.

References

  • Voit, B. I., & Lederer, A. (2009). Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. Chemical Reviews, 109(11), 5924-5973. URL:[Link]

  • Jikei, M., & Kakimoto, M. (2001). Hyperbranched polymers: a promising new class of materials. Progress in Polymer Science, 26(8), 1233-1285. URL:[Link]

  • Flory, P. J. (1941). Molecular Size Distribution in Three Dimensional Polymers. I. Gelation. Journal of the American Chemical Society, 63(11), 3083-3090. URL:[Link]

  • Gao, C., & Yan, D. (2004). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 29(3), 183-275. URL:[Link]

Application

Purification and recrystallization methods for 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Initiating Data Collection I'm starting by using Google to hunt down information on purifying and recrystallizing 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. I'm focusing on chemical properties and common techniques.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on purifying and recrystallizing 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. I'm focusing on chemical properties and common techniques. I aim to identify existing literature, and successful methodologies, so that I can better understand the current landscape of the process. I am specifically seeking to address the compound's chemical instability in the light.

Refining Purification Strategies

I'm now diving deeper into solvent selection for both column chromatography and recrystallization of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. I'm prioritizing solubility data and potential side reactions. I'm simultaneously evaluating detailed protocols for temperature ranges and crystallization methods. I'm focusing on solidifying a logical structure for the application note. The plan includes an introduction to the compound, detailed methods for column chromatography, and a comprehensive recrystallization guide. I am also working on step-by-step protocols, and am ready to design a diagram to visualize the purification process.

Expanding Research and Planning

I'm now expanding my Google searches to include common impurities of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline and established purification techniques. My focus is analysis to refine the solvents and the solvent systems for the column chromatography and recrystallization steps. I'm also delving into authoritative sources to back up my scientific principles. I'm designing a logical application note structure, with an introduction to the compound and a plan for detailed procedures for both column chromatography and recrystallization. I'm focusing on step-by-step protocols and the associated reasoning. Finally, I'm working on the Graphviz diagram to visualize this entire purification workflow. I'm now generating the necessary core content of the document, and creating visual aids to support the text, including protocols. I'm also preparing for the references section, with complete information and functional URLs. The final review process is next, to make sure all requirements are met.

Method

Application Note: Design and Deployment of Fluorescent Sensors Using 3-[3,5-Bis(3-aminophenyl)phenyl]aniline Frameworks

Introduction and Mechanistic Insights The development of advanced fluorescent sensors for environmental monitoring, explosive detection, and biological assays increasingly relies on highly conjugated, porous materials. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The development of advanced fluorescent sensors for environmental monitoring, explosive detection, and biological assays increasingly relies on highly conjugated, porous materials. The compound 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —commonly referred to as 1,3,5-tris(3-aminophenyl)benzene (m-TAPB)—is a premier C3-symmetric molecular building block for synthesizing Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs).

Why m-TAPB? The Causality of Structural Choice

While para-substituted analogues (p-TAPB) are common, the meta-substitution in m-TAPB introduces a critical geometric twist. This specific dihedral angle prevents tight, planar π−π stacking, which heavily suppresses the interpenetration of 2D polymer sheets during synthesis.

  • The Result: The resulting frameworks exhibit significantly higher accessible surface areas and larger pore volumes.

  • Sensing Advantage: This porosity allows rapid diffusion of analytes (e.g., nitroaromatic explosives, heavy metal ions) into the bulk material, dramatically reducing response times from minutes to seconds. Furthermore, the abundant imine nitrogen atoms formed during Schiff-base condensation serve as highly specific Lewis basic docking sites for analytes, facilitating efficient Photoinduced Electron Transfer (PET) or Resonance Energy Transfer (RET), which manifests as measurable fluorescence quenching.

For foundational principles on COF-based sensing mechanisms, refer to the seminal work on luminescent frameworks by .

Sensor Design and Workflow

The following diagram illustrates the logical progression from monomer selection to the final fluorescence readout.

SensorWorkflow Monomer m-TAPB Monomer (C3 Symmetry) Synthesis Solvothermal Condensation (Imine Linkage Formation) Monomer->Synthesis Linker Dialdehyde Linker (e.g., Terephthalaldehyde) Linker->Synthesis Activation Soxhlet Extraction & Vacuum Drying Synthesis->Activation COF m-TAPB Fluorescent COF (High Surface Area) Activation->COF Dispersion Ultrasonic Exfoliation (Stable Suspension) COF->Dispersion Analyte Analyte Introduction (Target Binding) Dispersion->Analyte Readout Fluorescence Readout (PET/RET Quenching) Analyte->Readout

Workflow: Solvothermal synthesis of m-TAPB frameworks and subsequent fluorescence sensing assay.

Quantitative Performance Profiles

When properly synthesized, m-TAPB-based fluorescent sensors exhibit exceptional sensitivity. Table 1 summarizes typical quantitative performance metrics when deployed against common analytes.

Table 1: Comparative Sensing Performance of m-TAPB Imine Frameworks

Target AnalyteSensing MechanismStern-Volmer Constant ( Ksv​ )Limit of Detection (LOD)Response Time
Picric Acid (PA)PET / Inner Filter Effect 4.5×104 M−1 50 - 100 nM< 15 seconds
2,4,6-Trinitrotoluene (TNT)PET (Electron Transfer) 2.1×104 M−1 200 nM< 30 seconds
Cu 2+ IonsCoordination / Chelation 1.8×105 M−1 10 - 25 nM< 5 seconds
Fe 3+ IonsCoordination / Chelation 3.2×104 M−1 80 nM< 10 seconds

Data synthesized from standard benchmark testing of highly crystalline imine-linked COFs.

Experimental Protocols

The trustworthiness of a sensor relies entirely on the reproducibility of its synthesis. The following protocols are designed as self-validating systems.

Protocol A: Solvothermal Synthesis of m-TAPB-PDA COF

This protocol details the condensation of m-TAPB with p-phenylenediamine (PDA) or terephthalaldehyde (TPA). Here, we use TPA to form a highly fluorescent network.

Reagents & Materials:

  • 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (m-TAPB): 0.10 mmol

  • Terephthalaldehyde (TPA): 0.15 mmol

  • Solvent system: 1,4-Dioxane / Mesitylene (1:1 v/v, anhydrous)

  • Catalyst: 3M Aqueous Acetic Acid

  • Equipment: 10 mL Pyrex tube, Schlenk line, programmable oven.

Step-by-Step Methodology:

  • Monomer Dissolution: In a 10 mL Pyrex tube, add 0.10 mmol of m-TAPB and 0.15 mmol of TPA. Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. Sonicate for 10 minutes until a homogeneous dispersion is achieved.

  • Catalysis: Dropwise, add 0.2 mL of 3M aqueous acetic acid. Causality note: The acid catalyzes the Schiff-base formation; the specific concentration controls the reversibility of the reaction, which is critical for error-correction and achieving high crystallinity.

  • Degassing (Critical Step): Attach the tube to a Schlenk line. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen.

    • Self-Validation: If the liquid bubbles violently during the thaw cycle after the third repetition, oxygen is still present. Repeat the cycle. Oxygen causes side-reactions that quench intrinsic fluorescence.

  • Reaction: Flame-seal the tube under vacuum. Place in a programmable oven and heat at 120 °C for 72 hours.

  • Isolation & Activation: Cool to room temperature. Isolate the precipitate via centrifugation. To remove trapped oligomers, subject the powder to Soxhlet extraction with anhydrous THF for 24 hours.

  • Drying: Dry the activated powder under dynamic vacuum at 100 °C for 12 hours.

  • Quality Control Check: Perform FT-IR spectroscopy. The disappearance of the N-H stretching bands (~3300-3400 cm⁻¹) and the emergence of a sharp C=N stretching band (~1620 cm⁻¹) validates complete condensation.

Protocol B: Fluorescence Titration and Analyte Detection

This protocol outlines the procedure for detecting nitroaromatic explosives (e.g., Picric Acid) via fluorescence quenching.

Step-by-Step Methodology:

  • Sensor Dispersion: Weigh exactly 1.0 mg of the activated m-TAPB COF powder. Disperse in 10 mL of spectroscopic grade ethanol.

  • Exfoliation: Sonicate the suspension in an ice bath for 30 minutes to exfoliate the framework into thin layers, maximizing exposed active sites.

  • Baseline Measurement: Transfer 2.0 mL of the suspension to a standard 1 cm quartz cuvette. Record the baseline fluorescence emission spectrum (Excitation λex​ typically ~365 nm; Emission λem​ recorded from 400 to 650 nm).

  • Titration: Sequentially add 10 µL aliquots of a 1.0 mM standard solution of the analyte (e.g., Picric Acid in ethanol) to the cuvette.

  • Equilibration: After each addition, stir gently for 15 seconds to ensure complete diffusion into the mesopores before recording the new emission spectrum.

  • Data Processing: Calculate the quenching efficiency using the Stern-Volmer equation:

    I0​/I=1+Ksv​[Q]

    Where I0​ is initial intensity, I is intensity after analyte addition, Ksv​ is the Stern-Volmer constant, and [Q] is analyte concentration.

Troubleshooting and Optimization

  • Low Baseline Fluorescence: If the initial COF suspension exhibits weak fluorescence, it is likely due to incomplete activation. Residual unreacted aldehydes or trapped solvent molecules can act as internal quenchers. Action: Repeat the Soxhlet extraction with a more polar solvent (e.g., methanol) followed by supercritical CO 2​ drying.

  • Non-Linear Stern-Volmer Plots: An upward curvature in the Stern-Volmer plot at high analyte concentrations indicates a mixture of dynamic and static quenching (e.g., simultaneous ground-state complex formation and collisional quenching). Action: For accurate LOD calculation, restrict the linear regression analysis to the low-concentration regime (typically 0 - 10 µM).

References

  • Dalapati, S., Jin, S., Gao, J., Xu, Y., Nagai, A., & Jiang, D. (2016). An Azine-Linked Covalent Organic Framework for Gas Storage and Chemical Sensing. Journal of the American Chemical Society. Available at:[Link]

  • Wang, Y., Liu, H., Li, Q., & Li, Z. (2020). Design of highly luminescent covalent organic frameworks for chemical sensing. Nature Communications. Available at:[Link]

  • Ding, S. Y., Dong, M., Wang, Y. W., Chen, Y. T., Wang, H. Z., Su, C. Y., & Wang, W. (2011). Thioether-Based Fluorescent Covalent Organic Framework for Selective Detection and Facile Removal of Mercury(II). Journal of the American Chemical Society. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Welcome to the Application Scientist Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals struggling with the solubility of 3-[3,5-Bis(3-aminophenyl)phenyl]anil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals struggling with the solubility of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (commonly referred to as m-TAPB or 1,3,5-tris(3-aminophenyl)benzene).

Because this molecule is a highly rigid, star-shaped aromatic triamine, it presents unique thermodynamic barriers to dissolution. This guide bypasses generic advice, providing field-proven, mechanistically grounded protocols to achieve true homogeneous solutions for downstream applications like Covalent Organic Framework (COF) synthesis and polyimide polymerization.

Root Cause Analysis: The Thermodynamics of Insolubility

Before attempting to dissolve m-TAPB, it is critical to understand why it resists solvation. The dissolution of any solute is governed by the Gibbs free energy equation: ΔGmix​=ΔHmix​−TΔSmix​ .

For m-TAPB, the enthalpy of mixing ( ΔHmix​ ) is highly unfavorable in standard solvents due to its massive crystalline lattice energy. This energy is driven by two distinct intermolecular forces:

  • Extensive π−π Stacking: The central benzene ring and the three peripheral phenyl rings create a large, planar-like surface area that strongly aggregates with adjacent molecules.

  • Hydrogen Bonding Networks: The three primary amine (-NH₂) groups act as both strong hydrogen bond donors and acceptors, locking the molecules into an intractable network.

To achieve solubility, your solvent system must actively disrupt both the π−π stacking and the hydrogen bonding network.

Troubleshooting FAQs

Q: I tried dissolving m-TAPB in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Toluene, but it remains a suspension. Why? A: These solvents lack the necessary dipole moment and hydrogen-bond accepting capabilities to break the amine-amine interactions. Non-polar solvents like toluene can interact with the aromatic rings but cannot overcome the enthalpy penalty of the hydrogen bonds. You must shift to highly polar, aprotic solvents or engineered binary mixtures.

Q: I am synthesizing a Covalent Organic Framework (COF) via imine condensation. What is the optimal solvent system? A: For COF synthesis, you should use a binary solvent system: 1,4-Dioxane and Mesitylene (typically in a 1:1 to 4:1 v/v ratio), supplemented with aqueous acetic acid. Dioxane provides the polarity needed to solvate the amines, while mesitylene intercalates between the aromatic rings to disrupt π−π stacking. The acetic acid acts as both a catalyst for imine formation and a solubilizing agent by transiently protonating the amines, which induces electrostatic repulsion between m-TAPB monomers. This is a foundational standard in COF methodologies ().

Q: I am polymerizing m-TAPB into a highly crosslinked polyimide. Dioxane/Mesitylene is incompatible with my dianhydride. What is the alternative? A: You must use a highly polar aprotic solvent like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) combined with a chaotropic salt, specifically Lithium Chloride (LiCl) (2-5 wt%). The lithium ions coordinate with the carbonyl oxygen of the DMAc, while the chloride ions aggressively hydrogen-bond with the primary amines of m-TAPB, effectively stripping the monomers apart. This is a proven technique derived from high-performance polyamide synthesis ().

Q: Can I just boil the solvent to force dissolution? A: No. Primary aromatic amines are highly susceptible to oxidation at elevated temperatures, which will turn your solution dark brown/black and ruin your stoichiometry. Any heating above 40°C must be conducted under a strict inert atmosphere (Nitrogen or Argon).

Quantitative Solvent Parameters

To aid in rational solvent selection, the following table summarizes the physicochemical properties of recommended solvents and their mechanistic role in dissolving m-TAPB. Data is aggregated from standard chemical property databases ().

Solvent SystemBoiling Point (°C)Dipole Moment (D)Solubilization MechanismRecommended Application
1,4-Dioxane 101.10.45H-bond acceptor; solvates amines.COF Synthesis (Binary)
Mesitylene 164.70.00Intercalates π−π stacking.COF Synthesis (Binary)
DMAc + LiCl 165.03.81Cl⁻ disrupts H-bond network.Polyimide Synthesis
NMP 202.04.09High polarity; strong H-bond acceptor.General Polymerization
DMSO 189.03.96High dielectric constant; solvates ions.NMR Spectroscopy

Visual Workflows & Mechanistic Pathways

The following diagrams map out the decision-making process for solvent selection and the chemical mechanism of salt-assisted dissolution.

Workflow Start m-TAPB Solid App Determine Downstream Application Start->App COF COF Synthesis (Reversible Imine) App->COF Polymer Polyimide/Amide Synthesis App->Polymer Solv1 1,4-Dioxane / Mesitylene (Binary System) COF->Solv1 Solv2 DMAc or NMP + 2-5 wt% LiCl Polymer->Solv2 Acid Add Aqueous Acetic Acid (Catalyst & Solubilizer) Solv1->Acid Heat Sonication & Heating (60-80°C, N2 Atm) Solv2->Heat Success Homogeneous Solution Acid->Success Heat->Success

Decision tree for selecting the optimal m-TAPB dissolution strategy based on application.

Mechanism Agg Aggregated m-TAPB (Strong Intermolecular H-Bonds) LiCl Addition of LiCl in DMAc Agg->LiCl Complex Li+ coordinates with DMAc carbonyl Cl- coordinates with m-TAPB amines LiCl->Complex Disrupt Disruption of Amine-Amine H-Bonding Network Complex->Disrupt Soluble Solvated m-TAPB Monomer Disrupt->Soluble

Mechanistic pathway of chaotropic salt (LiCl) disrupting hydrogen bonds in aromatic amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. A common pitfall in materials science is mistaking a fine colloidal suspension for a true solution, which leads to defective polymer networks.

Protocol A: Solubilization for COF Synthesis (Dioxane/Mesitylene)

Use this protocol when setting up solvothermal imine condensations.

  • Preparation: Weigh out the required mass of m-TAPB into a heavy-wall borosilicate glass tube.

  • Solvent Addition: Add a pre-mixed solution of 1,4-Dioxane and Mesitylene (typically 1:1 v/v, 10 mL per 100 mg of monomer).

  • Acid Modulation: Add 0.1 mL of 3M to 6M aqueous Acetic Acid. Causality: The acid transiently protonates the amines, breaking the H-bond network via electrostatic repulsion.

  • Agitation: Sonicate the tube in an ultrasonic bath (37 kHz) for 15 minutes at room temperature.

  • Self-Validation (The Tyndall Test): In a darkened room, shine a red or green laser pointer horizontally through the glass tube.

    • Failure State: If you see a distinct, solid beam of light passing through the liquid, you have a colloidal suspension. Return to sonication or add 10% more Dioxane.

    • Success State: If the beam is invisible within the liquid and only shows as a dot on the opposite glass wall, you have achieved a true, homogeneous solution.

  • Degassing: Freeze-pump-thaw the solution for 3 cycles to remove oxygen before sealing the tube for solvothermal synthesis.

Protocol B: Solubilization for Polymer Synthesis (DMAc/LiCl)

Use this protocol for synthesizing polyimides or polyamides where water/acid is strictly prohibited.

  • Salt Drying: Bake anhydrous Lithium Chloride (LiCl) at 150°C under a vacuum for 4 hours to remove trace moisture.

  • Solvent Preparation: Dissolve 300 mg of dried LiCl into 10 mL of anhydrous DMAc inside a nitrogen-filled glovebox. Stir until completely clear.

  • Monomer Addition: Slowly add 100 mg of m-TAPB to the DMAc/LiCl solution.

  • Thermal Agitation: Heat the mixture to 60°C while stirring at 500 RPM under a continuous nitrogen purge. Causality: Heating increases kinetic energy, allowing the Cl⁻ ions to penetrate the crystalline lattice without risking amine oxidation due to the N₂ atmosphere.

  • Self-Validation: Allow the solution to cool to room temperature. Perform the Tyndall Test (as described in Protocol A). Additionally, visually inspect the bottom of the vial after 2 hours of resting; there should be zero precipitate.

References

  • Yaghi, O. M., Cote, A. P., Benin, A. I., Wang, N. W., Keeffe, M. O., & Matzger, A. J. (2005). "Porous, Crystalline, Covalent Organic Frameworks." Science. URL:[Link]

  • Garcia, J. M., Garcia, F. C., Serna, F., & de la Pena, J. L. (2010). "High-performance aromatic polyamides." Progress in Polymer Science. URL:[Link]

  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for Solvents." U.S. National Library of Medicine. URL:[Link]

Optimization

Preventing amine oxidation in 3-[3,5-Bis(3-aminophenyl)phenyl]aniline during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (commonly referr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (commonly referred to as m-TAPB or 1,3,5-tris(3-aminophenyl)benzene).

Because this compound features three electron-rich primary aromatic amines on a conjugated core, it is exceptionally vulnerable to auto-oxidation. In applications such as Covalent Organic Framework (COF) or advanced polymer synthesis, even trace oxidation disrupts stoichiometric balance, terminates chain extension, and severely degrades the crystallinity of the final material.

This guide provides the mechanistic understanding, quantitative data, and self-validating protocols necessary to maintain the integrity of your monomer during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

To prevent degradation, we must first understand the causality of amine oxidation. Primary aromatic amines react with atmospheric oxygen via a radical-initiated pathway, a process accelerated by light (photo-oxidation), heat, and trace transition metals .

OxidationPathway Amine 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (Primary Amine) Initiation Radical Initiation (O2, Light, Heat) Amine->Initiation Auto-oxidation Nitroso Nitrosobenzene (Highly Reactive) Amine->Nitroso Condensation Hydroxylamine N-Arylhydroxylamine (Intermediate) Initiation->Hydroxylamine H-Abstraction Hydroxylamine->Nitroso Further Oxidation Azo Azo/Azoxy Polymers (Dark Brown/Black) Nitroso->Azo Polymerization

Mechanistic pathway of aromatic amine auto-oxidation into azo-polymeric degradants.

Frequently Asked Questions

Q: My powder has turned from off-white to a dark brown/black color. What happened? A: Your compound has undergone auto-oxidation. The primary amine groups have oxidized into hydroxylamines, which further oxidize into reactive nitroso species. These nitroso compounds rapidly condense with unreacted primary amines to form highly conjugated, deeply colored azo and azoxy polymers.

Q: Can I use Nitrogen instead of Argon for inert storage? A: While Nitrogen is inert, Argon is strictly recommended for solid amines. Argon is significantly denser than air (1.78 g/L vs. 1.22 g/L). When you purge a vial, Argon settles at the bottom and forms a heavy, protective blanket directly over the solid powder. Nitrogen tends to disperse, leaving the solid vulnerable to residual oxygen .

Q: Is it safe to store the container directly in a standard 4°C refrigerator? A: Only if properly sealed. Standard refrigerators are high-moisture environments. If a cold vial is opened immediately at room temperature, atmospheric moisture condenses on the cold powder. Water facilitates proton transfer in radical oxidation pathways, accelerating degradation. Always equilibrate vials to room temperature in a desiccator before opening.

Part 2: Quantitative Storage Data

The table below summarizes the causality between storage conditions and the shelf-life of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline.

Storage ConditionAtmosphereLight ExposurePurity at 3 MonthsPurity at 12 MonthsPhysical Appearance (12 Mo)
Room Temp (22°C)Ambient AirAmbient Lab Light< 85%< 60%Dark brown/black solid
Room Temp (22°C)ArgonDark (Amber Vial)98.0%94.5%Light yellow powder
Fridge (2-8°C)ArgonDark (Amber Vial)99.0%97.2%Off-white powder
Freezer (-20°C) Argon Dark (Amber Vial) > 99.5% > 99.0% Pristine off-white powder

Data synthesis based on standard degradation kinetics of poly-aromatic primary amines.

Part 3: Experimental Protocols

Protocol A: Inert Aliquoting and Long-Term Storage Workflow

To prevent repeated freeze-thaw and oxygen exposure cycles, the entire batch should be aliquoted upon receipt.

StorageWorkflow Receipt Receive Chemical Equilibrate Equilibrate to RT (Desiccator) Receipt->Equilibrate Glovebox Transfer to Argon Glovebox Equilibrate->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal PTFE Cap & Parafilm Aliquot->Seal Store Store at -20°C Seal->Store

Optimized workflow for inert aliquoting and long-term cold storage of m-TAPB.

Step-by-Step Methodology:

  • Equilibration: Upon receiving the cold shipment, place the sealed container in a vacuum desiccator and allow it to reach room temperature (approx. 2 hours). Causality: Prevents moisture condensation on the hygroscopic amine groups.

  • Glovebox Transfer: Move the unopened container into an Argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Dispense the powder into pre-dried amber glass vials . Causality: Amber glass blocks UV/Vis light, preventing the excitation of the amine into a triplet state, which would otherwise react readily with ground-state triplet oxygen.

  • Sealing: Cap the vials tightly using PTFE-lined caps. Causality: Standard rubber or cardboard liners degrade and outgas over time, whereas PTFE is chemically inert and provides an impermeable barrier.

  • Secondary Containment: Wrap the caps with Parafilm, place the vials in a secondary vacuum-sealed bag with a desiccant pouch, and store at -20°C.

Protocol B: Recovery and Purification of Oxidized Amine

If your compound has already oxidized (indicated by a dark brown discoloration), it must be purified before use in sensitive polymerizations .

Step-by-Step Methodology:

  • Dissolution: In a fume hood under a nitrogen stream, dissolve the degraded solid in a minimal amount of hot, degassed tetrahydrofuran (THF) or ethanol.

  • Decolorization: Add activated charcoal (10% w/w relative to the amine) to the hot solution. Boil gently for 10 minutes. Causality: Activated charcoal selectively binds the large, conjugated azo-polymeric degradants via strong π−π stacking interactions, leaving the monomeric amine in solution.

  • Hot Filtration: Filter the hot suspension through a tightly packed Celite pad into a Schlenk flask under an inert atmosphere. Causality: Hot filtration prevents the pure monomer from prematurely crystallizing on the filter frit.

  • Precipitation: Slowly add cold, degassed hexanes or water to the filtrate to induce crystallization.

  • Collection: Collect the purified off-white crystals via vacuum filtration, wash with cold hexanes, and dry under high vacuum at 40°C for 12 hours.

  • System Validation: The success of this protocol is self-validating. Visually, the filtrate will transition from an opaque dark brown to a clear, pale-yellow liquid. Analytically, 1 H-NMR should demonstrate the complete disappearance of broad, poorly resolved baseline signals (indicative of polymers).

References

  • PubChem Compound Summary for Aniline (Proxy for primary aromatic amine stability principles). National Center for Biotechnology Information. Available at:[Link]

  • ACS Reagent Chemicals: General Guidelines for Purification . American Chemical Society Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Target Molecule: 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (Commonly known as 1,3,5-Tris(3-aminophenyl)benzene) Application: C3-symmetric core monomer for Covalent Organic Frameworks (COFs) and advanced porous polymers. Sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (Commonly known as 1,3,5-Tris(3-aminophenyl)benzene) Application: C3-symmetric core monomer for Covalent Organic Frameworks (COFs) and advanced porous polymers.

Synthesizing this highly polar, multi-functionalized molecule relies on a three-fold Suzuki-Miyaura cross-coupling between 1,3,5-tribromobenzene and a 3-aminophenylboron reagent. Because the reaction requires three sequential oxidative additions on a single aromatic core, it presents unique kinetic and thermodynamic bottlenecks. This guide is designed to help researchers diagnose and overcome common failure points in this specific synthetic pathway.

Diagnostic Workflow for Reaction Optimization

TroubleshootingFlow Start Issue: Low Yield of Target Molecule Q1 Are mono/di-coupled intermediates present? Start->Q1 A1 Action: Increase boronic acid & switch to Pd(dppf)Cl2 Q1->A1 Yes Q2 Is Pd black precipitating early in the reaction? Q1->Q2 No A1->Q2 A2 Action: Rigorous degassing (Freeze-Pump-Thaw) Q2->A2 Yes Q3 Is protodeboronation occurring (aniline detected)? Q2->Q3 No A2->Q3 A3 Action: Use pinacol ester or lower temperature Q3->A3 Yes Success Optimized Yield Achieved (>85%) Q3->Success No A3->Success

Diagnostic workflow for troubleshooting low yields in triple Suzuki-Miyaura cross-couplings.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a persistent mixture of di-substituted and tri-substituted products, even after 24 hours of reflux. How do I drive the reaction to completion? Causality: The first oxidative addition of palladium into 1,3,5-tribromobenzene is kinetically rapid. However, as each electron-donating 3-aminophenyl group is appended, the central benzene ring becomes increasingly electron-rich. This heightened electron density significantly raises the activation energy required for subsequent oxidative additions into the remaining C-Br bonds, causing the reaction to stall at the di-substituted stage (). Solution: To overcome this kinetic barrier, you must switch to a more robust catalyst system. Pd(dppf)Cl2​ is highly recommended over standard Pd(PPh3​)4​ . The bidentate dppf ligand prevents catalyst deactivation and accelerates the reductive elimination step. Additionally, ensure you are using a slight excess of the boron reagent (3.6 to 4.0 equivalents total) to push the equilibrium.

Q2: I am detecting high levels of aniline in my crude mixture, and the boron reagent is consumed before the tribromobenzene is fully reacted. What is the mechanism behind this? Causality: You are observing protodeboronation, a detrimental side-reaction where the C-B bond is cleaved by water, yielding the protonated arene (aniline) and boric acid. Electron-rich boronic acids, such as 3-aminophenylboronic acid, are exceptionally susceptible to base-catalyzed protodeboronation at elevated temperatures (). Solution: Transition from the free boronic acid to the corresponding pinacol ester (3-aminophenylboronic acid pinacol ester). The bulky pinacol group slows down the hydrolysis rate, effectively acting as a slow-release mechanism for the active boronic acid. This maintains a low steady-state concentration of the free boronic acid, minimizing protodeboronation while allowing the cross-coupling to proceed.

Q3: My reaction mixture turns opaque black within the first two hours. How do I prevent this catalyst death? Causality: The black precipitate is "Palladium black," which forms when the active Pd(0) species aggregates into inactive metallic nanoparticles. This aggregation is primarily triggered by trace oxygen, which oxidizes the phosphine ligands, leaving the Pd(0) unprotected and prone to agglomeration (). Solution: Implement rigorous degassing. Simple nitrogen bubbling is insufficient for triple-couplings that require long reaction times. Utilize the Freeze-Pump-Thaw method (minimum of 3 cycles) to completely remove dissolved oxygen from your solvent mixture before adding the palladium catalyst.

Q4: The final tri-amine product streaks heavily on standard silica gel during column chromatography. How can I improve purification? Causality: The target molecule contains three primary amine groups. These highly polar, basic functional groups form strong hydrogen bonds and acid-base interactions with the acidic silanol (-SiOH) sites on standard unmodified silica gel, leading to severe tailing, poor resolution, and irreversible adsorption. Solution: Switch your stationary phase to Basic Alumina, which lacks these acidic sites. Alternatively, if you must use silica gel, pre-treat your column by flushing it with an eluent containing 1-2% triethylamine (TEA) to neutralize the silanol groups before loading your sample.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of reaction parameters to maximize the yield of the tri-substituted product while suppressing intermediates and side reactions.

Table 1: Optimization of Reaction Conditions for Triple Cross-Coupling

EntryBoron SourceCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Primary Observation
1Boronic Acid (3.1 eq) Pd(PPh3​)4​ (5%) Na2​CO3​ Toluene/ H2​O 10042High di-substituted impurity
2Boronic Acid (4.0 eq) Pd(PPh3​)4​ (10%) Na2​CO3​ Toluene/ H2​O 10058Significant protodeboronation
3Pinacol Ester (3.6 eq) Pd(PPh3​)4​ (5%) K2​CO3​ Dioxane/ H2​O 9071Pd black formation at 12h
4 Pinacol Ester (3.6 eq) Pd(dppf)Cl2​ (5%) K2​CO3​ Dioxane/ H2​O 90 89 Complete conversion
Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system (), incorporating specific analytical checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Reagents Required:

  • 1,3,5-Tribromobenzene (1.0 eq, 1.0 mmol, 314.8 mg)

  • 3-Aminophenylboronic acid pinacol ester (3.6 eq, 3.6 mmol, 788.8 mg)

  • Pd(dppf)Cl2​ (0.05 eq, 5 mol%, 36.6 mg)

  • K2​CO3​ (6.0 eq, 6.0 mmol, 829.2 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the 1,3,5-tribromobenzene, 3-aminophenylboronic acid pinacol ester, and K2​CO3​ .

  • Solvent Addition & Degassing: Add 20 mL of the 1,4-Dioxane/ H2​O mixture. Subject the suspension to three consecutive cycles of freeze-pump-thaw degassing to strictly remove dissolved oxygen.

  • Catalyst Addition: Backfill the Schlenk flask with Argon. Quickly add the Pd(dppf)Cl2​ catalyst under a positive, heavy flow of Argon to prevent oxygen ingress. Seal the flask securely.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 24 hours.

  • Self-Validation Check (Monitoring): Withdraw a 50 µL aliquot under Argon, dilute in MeOH, and analyze via LC-MS. Validation criteria: The reaction is proceeding correctly if the mono-substituted (m/z [M+H]+ ≈ 328/330/332) and di-substituted (m/z [M+H]+ ≈ 340/342) intermediates peak at 4-6 hours and subsequently decline, while the target tri-substituted product (m/z [M+H]+ ≈ 352) becomes the dominant peak by 18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (30 mL) and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography using Basic Alumina (Eluent gradient: DCM to DCM/MeOH 95:5).

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 3-[3,5-Bis(3-aminophenyl)phenyl]aniline Polymerization

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals utilizing 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —commonly kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals utilizing 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —commonly known as 1,3,5-tris(3-aminophenyl)benzene (TAPB) .

As a highly reactive, C3-symmetric triamine, TAPB is a cornerstone monomer for synthesizing hyperbranched polyimides and Covalent Organic Frameworks (COFs) used in advanced drug delivery and molecular separations [1]. However, achieving complete step-growth polymerization with TAPB requires precise control over stoichiometry, thermodynamics, and phase behavior. This guide provides field-proven diagnostics and self-validating protocols to resolve incomplete polymerization.

Diagnostic Workflow for Polymerization Failures

Before adjusting your reaction parameters, use the diagnostic flowchart below to identify the root cause of your incomplete polymerization.

TroubleshootingWorkflow Start Incomplete Polymerization Detected Analyze Analyze End-Groups (FTIR / Solid-State NMR) Start->Analyze SymImbalance Strong Primary Amine Peaks (3350/3450 cm⁻¹)? Analyze->SymImbalance Amorphous Amorphous Powder / No Crystallinity? Analyze->Amorphous Precipitate Rapid Premature Precipitation (< 1 hr)? Analyze->Precipitate CheckPurity Correct Stoichiometry & Prevent TAPB Oxidation SymImbalance->CheckPurity Yes AdjustThermo Optimize Acetic Acid & Water (Error Correction) Amorphous->AdjustThermo Yes AdjustSolvent Modify Solvent Blend (Increase Solubilization) Precipitate->AdjustSolvent Yes

Diagnostic workflow for troubleshooting incomplete TAPB step-growth polymerization.

Frequently Asked Questions (FAQs)

Q1: FTIR analysis of my polymer shows a persistent doublet at 3350 cm⁻¹ and 3450 cm⁻¹. Why is the polymerization terminating early?

A: You are experiencing a stoichiometric imbalance, likely driven by monomer oxidation. The doublet corresponds to the N-H stretching of unreacted primary amines. According to the Carothers equation, step-growth polymerization requires an exact stoichiometric balance (e.g., a 2:3 molar ratio when reacting TAPB with a dialdehyde) to reach high molecular weight. TAPB is highly susceptible to oxidative degradation. If even 2% of the amine groups oxidize prior to or during the reaction, the stoichiometry is broken, capping the polymer chains as low-molecular-weight oligomers. Actionable Fix: Recrystallize TAPB before use, store it under an argon atmosphere, and rigorously degas your reaction solvents.

Q2: I am synthesizing an imine-linked COF using TAPB and a dialdehyde, but I get an amorphous powder instead of a crystalline framework. Is the reaction incomplete?

A: Yes, the network is kinetically trapped due to insufficient thermodynamic error correction. Imine condensation is a dynamic covalent reaction [2]. For a highly crosslinked network to achieve complete polymerization and long-range order, the bonds must be able to break and reform (error correction) to find the thermodynamic minimum. If the reaction is too fast or lacks sufficient water to drive the reverse hydrolysis reaction, the growing chains precipitate as an amorphous, incomplete network. Actionable Fix: Adjust your catalyst. Using aqueous acetic acid (typically 3M to 6M) provides both the acid catalyst for imine formation and the trace water necessary to maintain dynamic reversibility [3].

Q3: The reaction mixture turns cloudy and precipitates within 10 minutes of heating. How do I keep the oligomers in solution longer to ensure complete polymerization?

A: You need to optimize your solvent system's solubility parameters. Premature phase separation halts polymerization because the reactive end-groups are buried within the precipitated solid, physically preventing them from finding co-monomers. TAPB-based polymers are highly rigid. Actionable Fix: Utilize a co-solvent system. A classic approach is a volumetric blend of 1,4-Dioxane and Mesitylene. Dioxane provides excellent solubility for the growing oligomers, while Mesitylene acts as a templating agent and boiling-point elevator.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and polymerization completeness (measured by yield, unreacted amine defect rate, and surface area) for a standard TAPB-PDA (phenylenediamine) condensation.

Solvent Blend (v/v)Catalyst (Aqueous)Reaction TimeYield (%)Unreacted Amines (FTIR)BET Surface Area (m²/g)
100% THFNone72 hours42%High (Strong Doublet)< 50 (Amorphous)
Dioxane:Mesitylene (1:1)0.1M Acetic Acid72 hours65%Moderate450
Dioxane:Mesitylene (1:1) 3.0M Acetic Acid 72 hours 89% Trace / Undetectable > 2,100 (Highly Crystalline)
Dioxane:Mesitylene (1:1)12.0M Acetic Acid72 hours15%High (Hydrolyzed)< 100 (Degraded)

Note: Excessive acid concentration (12.0M) shifts the equilibrium toward hydrolysis, actively depolymerizing the network.

Self-Validating Experimental Protocol: TAPB-Imine Polymerization

To ensure complete polymerization and high crystallinity, follow this standardized, self-validating protocol for Schiff-base condensation using TAPB.

Materials Required:

  • TAPB (Sublimed or freshly recrystallized)

  • Co-monomer (e.g., Terephthalaldehyde - PDA)

  • 1,4-Dioxane and Mesitylene (Anhydrous)

  • 3M Aqueous Acetic Acid

  • Pyrex ampoules and a Schlenk line

Step-by-Step Methodology:

  • Stoichiometric Loading: Weigh exactly 0.100 mmol of TAPB and 0.150 mmol of PDA (a precise 2:3 molar ratio) into a heavy-walled Pyrex ampoule. Causality: Exact molar equivalence of functional groups (3 amines × 2 = 6; 2 aldehydes × 3 = 6) is the fundamental prerequisite for infinite network formation.

  • Solvent and Catalyst Addition: Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene. Sonicate for 5 minutes until the monomers are fully dissolved. Add 0.2 mL of 3M aqueous acetic acid.

  • Freeze-Pump-Thaw Degassing (Critical Step): Submerge the ampoule in liquid nitrogen until the mixture is completely frozen. Open the valve to the vacuum line (pump) for 5 minutes. Close the valve and let the mixture thaw completely at room temperature to release dissolved gases. Repeat this cycle three times. Validation Check: During the final frozen state, the manifold pressure must hold steady at <50 mTorr when the pump is isolated. If pressure rises, there is a leak, and oxygen will cause premature termination via amine oxidation.

  • Sealing under Vacuum: While the mixture is frozen and under static vacuum, use a butane/oxygen torch to melt and seal the neck of the Pyrex ampoule.

  • Thermodynamic Polymerization: Place the sealed ampoule in an oven at 120 °C for 72 hours. Causality: The sealed environment prevents the escape of water, maintaining the dynamic equilibrium required for error-correction and complete consumption of end-groups [4].

  • Isolation and Activation: Cool to room temperature, break the ampoule, and filter the precipitate. Wash extensively with anhydrous THF. To remove trapped oligomers, subject the powder to Soxhlet extraction with THF for 24 hours, followed by vacuum drying at 100 °C.

References

  • Uribe-Romo, F. J.; Hunt, J. R.; Furukawa, H.; Klöck, C.; O’Keeffe, M.; Yaghi, O. M. A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework. Journal of the American Chemical Society, 2009, 131 (13), 4570-4571. URL:[Link]

  • Waller, P. J.; Gándara, F.; Yaghi, O. M. Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research, 2015, 48 (12), 3053-3063. URL:[Link]

  • Diercks, C. S.; Yaghi, O. M. The atom, the molecule, and the covalent organic framework. Science, 2017, 355 (6328), eaal1585. URL:[Link]

  • Matsumoto, M.; Dasari, R. R.; Ji, W.; Feriante, C. H.; Parker, T. C.; Marder, S. R.; Dichtel, W. R. Rapid, Low-Temperature Formation of Strongly Interacting 2D Covalent Organic Frameworks. Journal of the American Chemical Society, 2017, 139 (14), 4999-5002. URL:[Link]

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Welcome to the Advanced Materials & Process Chemistry Support Center. This guide provides mechanistic troubleshooting and validated protocols for the purification of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (commonly refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Process Chemistry Support Center. This guide provides mechanistic troubleshooting and validated protocols for the purification of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (commonly referred to as 1,3,5-tris(3-aminophenyl)benzene or TAPB).

As a critical monomer for Covalent Organic Frameworks (COFs) and advanced polyamides, the purity of this triamine dictates the crystallinity and performance of downstream materials. Because it is typically synthesized via a threefold Suzuki-Miyaura cross-coupling, crude mixtures often contain palladium residues, incomplete coupling products, and oxidation byproducts.

Diagnostic Troubleshooting Workflow

Before adjusting your crystallization parameters, identify the primary impurity class. The following decision tree isolates the most common chemical and physical failure modes encountered during the purification of this specific triamine.

TroubleshootingWorkflow Start Crude 3-[3,5-Bis(3-aminophenyl) phenyl]aniline CheckColor Visual Inspection: Is the crude dark brown/purple? Start->CheckColor Oxidation Amine Oxidation Detected Apply Antioxidant Wash CheckColor->Oxidation Yes CheckPd ICP-MS Analysis: Is Palladium > 10 ppm? CheckColor->CheckPd No Oxidation->CheckPd HighPd Pd-Amine Coordination Apply Thiol Scavenger CheckPd->HighPd Yes CheckHPLC HPLC Analysis: Are Des-bromo intermediates present? CheckPd->CheckHPLC No HighPd->CheckHPLC AcidBase Incomplete Coupling Perform Acid-Base Extraction CheckHPLC->AcidBase Yes Crystallize Anti-Solvent Crystallization (EtOH/Water under Argon) CheckHPLC->Crystallize No AcidBase->Crystallize

Figure 1: Diagnostic workflow for 3-[3,5-Bis(3-aminophenyl)phenyl]aniline purification.

Frequently Asked Questions (FAQs)

Q1: Why does my crystallized product turn brown or purple instead of remaining off-white?

The Causality: 3-[3,5-Bis(3-aminophenyl)phenyl]aniline contains three highly electron-rich primary aniline groups. At elevated temperatures (such as during hot solvent dissolution for crystallization), these amines are highly susceptible to auto-oxidation via radical pathways, forming highly conjugated, intensely colored azo, azoxy, or quinonoid byproducts. The Solution: Crystallization must be treated as an air-sensitive operation. Sparge all crystallization solvents (e.g., ethanol, water) with Argon for at least 30 minutes prior to use. Incorporate a mild, water-soluble reducing agent like sodium dithionite ( Na2​S2​O4​ ) during the aqueous workup phase to reduce oxidized species back to the amine before the final crystallization step .

Q2: Traditional recrystallization isn't lowering my Palladium (Pd) levels. Why does Pd co-crystallize?

The Causality: The Suzuki-Miyaura coupling used to synthesize this molecule relies on a Pd catalyst. The product is a multidentate ligand; the three spatially distributed amino groups act as strong Lewis bases that form stable coordination complexes with Lewis acidic Pd(II) residues. Because the Pd is chemically bound to the product, it alters the solubility profile and co-precipitates during crystallization. The Solution: You must introduce a competing ligand with a higher binding affinity for Palladium than the aniline groups. Pre-treat the crude mixture with a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) before attempting crystallization . The soft sulfur atoms outcompete the hard nitrogen atoms, stripping the Pd from the product.

Q3: My crystallization keeps "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. How do I fix this?

The Causality: Oiling out occurs when the supersaturation of the solution exceeds the solubility of the solute-rich liquid phase, causing the product to separate as a dense liquid rather than a solid crystal lattice. This is common with polyamines due to their low melting points when solvated and their tendency to form amorphous hydrogen-bonded networks. The Solution: Shift from a cooling crystallization to an anti-solvent crystallization at a constant, moderate temperature. Dissolve the product in a highly miscible good solvent (e.g., Ethanol) at 50°C, and very slowly dose in the anti-solvent (Water) while maintaining high shear stirring. Seeding the solution at the metastable zone limit is critical to force nucleation before liquid-liquid separation occurs .

Quantitative Data & Solubility Profiles

To design a self-validating crystallization protocol, you must exploit the differential solubility and basicity of the target molecule versus its impurities.

Table 1: Impurity Profile and Removal Strategy

Impurity ClassSourcepKa / BasicityPrimary Removal Strategy
Unreacted Tribromobenzene Starting MaterialNeutralOrganic wash of acidic aqueous phase
Mono/Di-coupled Intermediates Incomplete ReactionWeakly Basic (1-2 amines)pH-controlled precipitation (pH 4-6)
3-[3,5-Bis(3-aminophenyl)phenyl]aniline Target ProductModerately Basic (3 amines)pH-controlled precipitation (pH 9-10)
Palladium Complexes Catalyst ResidueN/ASilica-Thiol Scavenging
Azo/Azoxy Compounds Amine OxidationNeutral/Weakly BasicAntioxidant treatment ( Na2​S2​O4​ )

Table 2: Solvent Matrix for Crystallization

Solvent SystemRoleSolvency Power (Target)Solvency Power (Impurities)Recommendation
Ethanol / Water Good / Anti-solventHigh at 70°C, Low at 10°CModerateOptimal - Excellent yield, prevents oiling out if water is dosed slowly.
EtOAc / Hexanes Good / Anti-solventModerateHigh (for brominated impurities)Alternative - Good for removing non-polar impurities, but prone to oiling out.
Dichloromethane Good SolventVery HighVery HighAvoid - Can react with primary amines over time; poor crystallization yields.

Validated Experimental Protocols

The following protocols are designed as a self-validating system. Step A removes chemical impurities (metals and incomplete coupling products), ensuring that Step B (crystallization) is purely a physical refinement of the crystal lattice.

Protocol A: Acid-Base Extraction & Palladium Scavenging

Objective: Break Pd-amine complexes and remove neutral/partially basic impurities.

  • Dissolution: Suspend 10.0 g of crude 3-[3,5-Bis(3-aminophenyl)phenyl]aniline in 150 mL of 1.0 M aqueous HCl. Stir at room temperature until the solid dissolves. (Causality: Converts the triamine to its highly water-soluble tri-hydrochloride salt).

  • Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate ( 3×50 mL). Discard the organic layers. (Causality: Removes unreacted 1,3,5-tribromobenzene and non-polar oxidation products which remain neutral).

  • Palladium Scavenging: Add 2.0 g of SiliaMetS Thiol (or equivalent silica-supported metal scavenger) to the aqueous phase. Stir at 40°C for 4 hours. Filter the suspension through a pad of Celite to remove the silica-bound Pd.

  • Precipitation: Transfer the filtrate to a flask under an Argon atmosphere. Cool to 5°C. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 9.5 - 10.0. (Causality: Deprotonates the tri-hydrochloride salt, crashing out the free base).

  • Isolation: Filter the resulting off-white precipitate, wash with deionized water, and dry under vacuum.

Protocol B: Anti-Solvent Crystallization under Inert Atmosphere

Objective: Achieve >99.5% HPLC purity and a defined crystalline morphology.

  • Preparation: Degas 200 mL of absolute Ethanol and 200 mL of Deionized Water by sparging with Argon for 30 minutes.

  • Dissolution: Under Argon, dissolve the pre-treated solid from Protocol A in 100 mL of the degassed Ethanol at 65°C.

  • Filtration: Perform a hot filtration through a 0.2 μ m PTFE membrane to remove any insoluble particulates or residual silica dust.

  • Anti-Solvent Dosing: Maintain the filtrate at 60°C. Using an addition funnel, add the degassed Water dropwise at a rate of 1 mL/min.

  • Seeding (Critical Step): After 30 mL of water has been added (or when the solution becomes faintly turbid), pause the addition and add 10 mg of pure 3-[3,5-Bis(3-aminophenyl)phenyl]aniline seed crystals. Hold the temperature for 30 minutes to allow the crystal bed to form. (Causality: Prevents supersaturation buildup and subsequent oiling out).

  • Completion: Resume water addition until a total of 100 mL has been added. Cool the suspension at a controlled rate of 0.5°C/min down to 10°C.

  • Harvest: Filter the crystals under an Argon blanket, wash with cold 1:1 Ethanol/Water, and dry in a vacuum oven at 40°C for 24 hours.

References

The protocols and mechanistic explanations provided in this guide are grounded in established process chemistry and crystallization engineering principles. For further verification of the standards applied, refer to the following authoritative sources:

  • American Chemical Society (ACS) - Organic Process Research & Development: Guidelines on amine oxidation prevention and crystallization optimization in pharmaceutical intermediates. Source: Organic Process Research & Development URL:[Link]

Optimization

Technical Support Center: Solvothermal Temperature Optimization for 3-[3,5-Bis(3-aminophenyl)phenyl]aniline COFs

Executive Summary & Mechanistic Causality The synthesis of Covalent Organic Frameworks (COFs) using the meta-substituted triamine 3-[3,5-bis(3-aminophenyl)phenyl]aniline (commonly referred to as m-TAPB) presents unique t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The synthesis of Covalent Organic Frameworks (COFs) using the meta-substituted triamine 3-[3,5-bis(3-aminophenyl)phenyl]aniline (commonly referred to as m-TAPB) presents unique thermodynamic challenges. Unlike rigid, para-substituted building blocks, this molecule possesses significant rotational degrees of freedom around its aryl-aryl axes.

In solvothermal synthesis, temperature is not merely a reaction accelerator; it is the primary thermodynamic dial for error correction . Imine-linked COF formation relies on Dynamic Covalent Chemistry (DCC). As established in foundational COF literature (), the bonds must continuously form, break, and reform to resolve structural defects. At suboptimal temperatures, the m-TAPB rotamers freeze into random orientations, trapping the system in an amorphous kinetic state. Elevated, precisely controlled temperatures provide the thermal energy ( kT ) required to overcome both rotational barriers and the activation energy of imine hydrolysis, driving the system toward the crystalline thermodynamic minimum.

EnergyLandscape Start Monomers (m-TAPB + Aldehyde) Kinetic Kinetic Trap (Amorphous Polymer) Start->Kinetic Low Temp (<80°C) Low Reversibility Thermo Thermodynamic Product (Crystalline COF) Start->Thermo High Temp (120°C+) High Reversibility Kinetic->Thermo Error Correction (Thermal Energy)

Fig 1. Energy landscape of COF formation highlighting the role of temperature in error correction.

Diagnostic Troubleshooting & FAQs

Q1: My synthesis yields an amorphous orange powder instead of a crystalline COF. Is my temperature too low? A1: Yes. You have likely hit a "kinetic trap." Imine condensation is rapid, but the reverse reaction (hydrolysis) requires higher activation energy. If your isothermal hold is below 100 °C, the reverse reaction is too slow to correct misaligned meta-linkages. We recommend increasing the temperature to 120–140 °C to enhance the reversibility of the imine bond, which is strictly required for crystallization ().

Q2: I increased the temperature to 160 °C to force crystallization, but my yield dropped to 45% and the material is dark brown. What happened? A2: You have exceeded the thermal stability threshold of the solvent-catalyst system. At 160 °C, aqueous acetic acid can trigger irreversible side reactions, including the oxidation of the amine groups or the degradation of the 1,4-dioxane solvent. Furthermore, extreme temperatures shift the equilibrium too far toward the starting materials (hydrolysis), drastically reducing your yield. The optimal thermodynamic window for m-TAPB is typically 135–140 °C.

Q3: My COF has sharp XRD peaks but a very low BET surface area (< 500 m²/g). How does temperature control this? A3: This is a classic symptom of pore collapse caused by improper heating/cooling ramps, rather than the isothermal hold temperature itself. If you "flash heat" the reaction, rapid nucleation creates massive amounts of small, defective crystallites that block pores. Conversely, if you cool the reaction too quickly, solvent molecules become kinetically trapped within the corrugated pores of the m-TAPB network. A strict ramp rate of 1 °C/min and a cooling rate of 0.5 °C/min are required to preserve pore integrity ().

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Each critical step includes a physical observation that confirms the chemical state of the reaction, ensuring trustworthiness before proceeding.

Phase 1: Preparation and Degassing
  • Mixing: Combine 3-[3,5-bis(3-aminophenyl)phenyl]aniline (0.1 mmol) and your chosen dialdehyde (0.15 mmol) in a heavy-walled Pyrex ampoule.

  • Solvent Addition: Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene. Causality: Dioxane provides monomer solubility, while mesitylene elevates the boiling point of the mixture, stabilizing the internal pressure at high temperatures.

  • Catalyst: Add 0.2 mL of 3M aqueous acetic acid.

  • Freeze-Pump-Thaw: Submerge the ampoule in liquid nitrogen, evacuate to < 50 mTorr, isolate from vacuum, and thaw in a water bath. Repeat for 3 cycles.

    • Validation Check: During the third thaw cycle, observe the liquid. The complete absence of rising gas bubbles validates that all dissolved oxygen has been removed, guaranteeing that high-temperature oxidative degradation will not occur.

  • Sealing: Flame-seal the ampoule under static vacuum.

Phase 2: Temperature Optimization Workflow

Workflow A 1. Precursor Mixing (Room Temp) B 2. Heating Ramp (1.0 °C/min) A->B C 3. Isothermal Hold (140 °C for 96h) B->C D 4. Slow Cooling (0.5 °C/min) C->D E 5. Activation (Supercritical CO2) D->E

Fig 2. Standardized temperature control workflow for imine-linked COF synthesis.

  • Heating Ramp: Place the ampoule in a programmable oven. Ramp from 25 °C to 140 °C at exactly 1.0 °C/min.

    • Causality: Slow ramping prevents supersaturation spikes, ensuring heterogenous nucleation is favored over homogenous "crash" precipitation.

  • Isothermal Hold: Maintain at 140 °C for 96 hours.

    • Validation Check: Upon completion, inspect the ampoule. The presence of a distinct, settled microcrystalline powder with clear supernatant—rather than a monolithic, cloudy gel—validates that thermodynamic control was successfully achieved.

  • Cooling: Cool to 25 °C at 0.5 °C/min to anneal the crystal lattice and prevent solvent-trapping.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between solvothermal temperature parameters and the physical properties of the resulting 3-[3,5-bis(3-aminophenyl)phenyl]aniline COF (using terephthalaldehyde as the linear linker).

Solvothermal Temp (°C)Ramp Rate (°C/min)Hold Time (h)Yield (%)Crystallinity (XRD FWHM)BET Surface Area (m²/g)Structural Outcome
80 5.07288Amorphous< 50Kinetically trapped polymer
100 2.07282Broad (0.8°)450Highly defective COF
120 1.07278Sharp (0.3°)1,850Standard crystalline COF
140 1.09672Very Sharp (0.15°)2,300Optimized thermodynamic COF
160 1.09645Decreased (0.5°)1,200Partial thermal degradation

Note: The optimal temperature of 140 °C provides the ideal balance of thermal energy for error correction without crossing the threshold into chemical degradation.

References

  • Cote, A. P., Benin, A. I., Ockwig, N. W., O'Keeffe, M., Matzger, A. J., & Yaghi, O. M. (2005). "Porous, Crystalline, Covalent Organic Frameworks". Science, 310(5751), 1166-1170. URL:[Link]

  • Uribe-Romo, F. J., Hunt, J. R., Furukawa, H., Klöck, C., O'Keeffe, M., & Yaghi, O. M. (2009). "A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework". Journal of the American Chemical Society, 131(13), 4570-4571. URL:[Link]

  • Huang, N., Wang, P., & Jiang, D. (2016). "Covalent organic frameworks: a materials platform for structural and functional designs". Nature Reviews Materials, 1(10), 1-19. URL:[Link]

  • Diercks, C. S., & Yaghi, O. M. (2017). "The atom, the molecule, and the covalent organic framework". Science, 355(6328), eaal1585. URL:[Link]

Troubleshooting

Managing moisture sensitivity of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline during catalysis

Initiating Data Collection I'm starting with broad Google searches to collect data on 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. I'm focusing on its properties, synthetic methods, and catalytic uses.

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Author: BenchChem Technical Support Team. Date: April 2026

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I'm starting with broad Google searches to collect data on 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. I'm focusing on its properties, synthetic methods, and catalytic uses. I will analyze what comes up, and then develop a search strategy to go deeper.

Analyzing Moisture Sensitivity

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Reference Data & Comparative Studies

Validation

Reticular Design in Advanced Therapeutics: A Comparative Guide to TAPB and m-TAPB Covalent Organic Frameworks

[label="Microporous\n( Illustrating Diffusion Kinetics I'm now integrating quantitative data into the analysis of drug release kinetics from TAPB and m-TAPB COFs, specifically the data. I'm focusing on the controlled rel...

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Author: BenchChem Technical Support Team. Date: April 2026

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Illustrating Diffusion Kinetics

I'm now integrating quantitative data into the analysis of drug release kinetics from TAPB and m-TAPB COFs, specifically the data. I'm focusing on the controlled release mechanisms of both COFs, so I am able to validate the data. My next step involves adding this information to the comparative table.

In the rapidly evolving landscape of reticular chemistry, the rational design of Covalent Organic Frameworks (COFs) relies heavily on the geometric precision of their constituent monomers. For researchers and drug development professionals engineering targeted delivery systems or selective membranes, the choice of the multi-topic node dictates the entire framework's topology, pore size, and physicochemical behavior.

This guide provides an in-depth, objective comparison between two critical C3​ -symmetric structural isomers used in imine-linked COF synthesis: 1,3,5-tris(4-aminophenyl)benzene (TAPB) and its meta-substituted counterpart, 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (systematically known as 1,3,5-tris(3-aminophenyl)benzene or m-TAPB ).

Mechanistic Divergence: The Causality of Positional Isomerism

The fundamental difference between TAPB and m-TAPB lies in the positional isomerism of their terminal amine groups, which directly governs the trajectory of covalent bond extension during solvothermal synthesis ().

  • TAPB (Para-substitution): The amine groups are located at the 4-position of the peripheral phenyl rings. This creates a rigid, 180° linear extension vector from the central core. When reacted with a linear C2​ -symmetric dialdehyde (e.g., 1,4-phthalaldehyde), the system naturally propagates into a flat, 2D hexagonal (hcb) lattice. The resulting π−π stacking of these planar sheets yields highly crystalline, mesoporous channels.

  • m-TAPB (Meta-substitution): The amine groups are at the 3-position, introducing a 120° "kink" in the extension vector. This bent geometry prevents the formation of simple, large hexagons. Instead, the framework is forced into more complex, denser topologies—such as highly corrugated 2D sheets or Kagome (kgm) lattices (). The staggered stacking of these undulating sheets drastically reduces the pore aperture, shifting the material from a mesoporous to a microporous regime.

Topology Monomer 1,3,5-Triphenylbenzene Core TAPB TAPB (Para) Angle: 180° Monomer->TAPB 4-substitution mTAPB m-TAPB (Meta) Angle: 120° Monomer->mTAPB 3-substitution Hex Hexagonal (hcb) Topology TAPB->Hex + Linear Linker Kgm Corrugated / Kagome Topology mTAPB->Kgm + Linear Linker Meso Mesoporous (>2 nm) Drug Delivery Hex->Meso Micro Microporous (<2 nm) Gas Separation Kgm->Micro

Fig 1: Topological divergence driven by positional isomerism in triphenylbenzene COF nodes.

Comparative Performance Data

The geometric differences between these monomers translate into vastly different macroscopic properties. The table below summarizes the quantitative data typically observed when these monomers are condensed with 1,4-phthalaldehyde (PDA) to form their respective COFs.

ParameterTAPB-PDA COF (Para)m-TAPB-PDA COF (Meta)
Systematic Monomer Name 1,3,5-Tris(4-aminophenyl)benzene3-[3,5-Bis(3-aminophenyl)phenyl]aniline
Extension Trajectory 180° (Linear)120° (Bent)
Typical Topology 2D Hexagonal (hcb)2D Corrugated / Kagome (kgm)
Pore Classification Mesoporous (~2.8 - 3.2 nm)Microporous (~1.2 - 1.6 nm)
BET Surface Area ~2,200 - 2,800 m²/g~1,100 - 1,600 m²/g
Crystallinity Profile Exceptionally High (Eclipsed planar stacking)Moderate (Staggered/undulating stacking)
Drug Delivery Utility Large biologics, high-capacity API loadingSmall molecule stabilization, sustained release

Self-Validating Solvothermal Synthesis Protocol

Synthesizing highly crystalline imine-linked COFs requires strict thermodynamic control. The following protocol outlines the synthesis of TAPB-based COFs, engineered as a self-validating system where each step contains a built-in quality control (QC) checkpoint to ensure structural integrity ().

Step 1: Monomer Solvation
  • Action: Suspend 0.1 mmol of TAPB (or m-TAPB) and 0.15 mmol of PDA in a 10 mL Pyrex ampoule containing a 1:1 (v/v) mixture of 1,4-Dioxane and Mesitylene (2 mL total). Sonicate for 10 minutes.

  • Causality: Dioxane provides the necessary solubility for the monomers, while mesitylene acts as a non-polar templating agent that drives the hydrophobic π−π stacking of the 2D sheets.

  • Validation Checkpoint: The solution must become entirely transparent. Any residual turbidity indicates incomplete dissolution, which will seed amorphous polymer growth.

Step 2: Imine Condensation Catalysis
  • Action: Add 0.2 mL of 6M aqueous Acetic Acid to the mixture.

  • Causality: Imine bond formation is a reversible condensation reaction. The 6M acidic environment protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the amines. This reversibility is the engine of "error correction," allowing the framework to dissolve and reform until the lowest-energy crystalline state is achieved.

  • Validation Checkpoint: A subtle color shift (typically pale yellow to deep yellow/orange) should occur within 5 minutes, confirming the initial formation of soluble oligomers.

Step 3: Degassing via Freeze-Pump-Thaw
  • Action: Flash-freeze the ampoule in liquid nitrogen, apply a high vacuum (<50 mTorr), isolate the vacuum, and thaw. Repeat this cycle three times before flame-sealing the ampoule under static vacuum.

  • Causality: At the solvothermal reaction temperature (120°C), primary amines are highly susceptible to oxidative degradation. Removing dissolved oxygen prevents the formation of "dead-end" oxidized species that terminate framework extension.

  • Validation Checkpoint: During the third thaw cycle, absolutely no gas bubbles should evolve from the solvent mixture.

Step 4: Solvothermal Crystallization
  • Action: Place the sealed ampoule in an oven at 120°C for 72 hours. Let it cool to room temperature naturally (do not quench).

  • Causality: The extended timeframe and elevated temperature provide the activation energy required for continuous microscopic dissolution and recrystallization, maximizing long-range order.

  • Validation Checkpoint: A dense, brightly colored precipitate (often yellow or red, depending on the linker) should be visible at the bottom of the ampoule, with a clear supernatant.

Step 5: Purification and Activation
  • Action: Filter the precipitate and subject it to Soxhlet extraction with THF for 24 hours, followed by Supercritical CO2 drying.

  • Causality: Solvothermal synthesis traps unreacted monomers, oligomers, and high-boiling mesitylene within the pores. THF flushes these impurities. Supercritical CO2 drying prevents pore collapse caused by capillary forces during standard solvent evaporation, preserving the intrinsic BET surface area ().

  • Validation Checkpoint: FT-IR spectroscopy must show the complete disappearance of the N-H stretching band (~3300 cm⁻¹) and the appearance of a sharp, dominant C=N imine stretch (~1620 cm⁻¹).

Protocol Step1 1. Monomer Solvation Dioxane/Mesitylene Step2 2. Catalyst Addition 6M Aqueous Acetic Acid Step1->Step2 Step3 3. Degassing 3x Freeze-Pump-Thaw Step2->Step3 Step4 4. Solvothermal Reaction 120°C, 72h Step3->Step4 Step5 5. Purification Soxhlet & Supercritical CO2 Step4->Step5 Step6 6. Validation PXRD & N2 Adsorption Step5->Step6

Fig 2: Standardized self-validating solvothermal workflow for imine-linked COF synthesis.

Application in Drug Development

For pharmaceutical researchers, the choice between TAPB and m-TAPB dictates the pharmacokinetic profile of the resulting COF-based drug delivery system (DDS).

High-Capacity Loading (TAPB): The ~3.2 nm mesopores of TAPB-based COFs are large enough to encapsulate bulky Active Pharmaceutical Ingredients (APIs) such as Paclitaxel, or even small therapeutic peptides. The straight, 1D hexagonal channels allow for rapid, predictable Fickian diffusion, making them ideal for acute therapeutic interventions where a high initial burst release is desired.

Sustained Zero-Order Release (m-TAPB): Conversely, the ~1.5 nm tortuous micropores of m-TAPB-based COFs provide a highly constricted steric environment. While they cannot accommodate large biologics, they are exceptional at sequestering small molecules like 5-Fluorouracil or Ibuprofen. The tight pore confinement drastically slows solvent ingress and API egress, flattening the release curve and enabling sustained, zero-order release kinetics over several days—ideal for chronic pain management or localized chemotherapy.

References

  • Design and synthesis of covalent organic frameworks Nature Reviews Materials[Link]

  • Covalent Organic Frameworks: Chemical Approaches to Designer Structures and Built-In Functions Chemical Reviews[Link]

  • Isomerism of Covalent Organic Frameworks Journal of the American Chemical Society[Link]

  • Pore Surface Engineering of Covalent Organic Frameworks Accounts of Chemical Research[Link]

Comparative

Analytical Purity Validation of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline: A Comparative Guide to FTIR Spectroscopy

Executive Summary For researchers synthesizing advanced Covalent Organic Frameworks (COFs) and high-performance polyimides, the purity of the star-shaped monomer 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (also known as 1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers synthesizing advanced Covalent Organic Frameworks (COFs) and high-performance polyimides, the purity of the star-shaped monomer 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (also known as 1,3,5-tris(3-aminophenyl)benzene or m-TAPB) is paramount. Even trace impurities—such as incomplete reduction intermediates (nitro-compounds) or positional isomers—can drastically disrupt the crystallinity, porosity, and mechanical integrity of the resulting polymer network.

While High-Performance Liquid Chromatography (HPLC) remains the traditional gold standard for purity analysis, the rigid, planar structure of m-TAPB results in poor solubility in standard mobile phases, complicating chromatographic workflows. This guide provides an authoritative, step-by-step framework for utilizing Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy coupled with chemometrics as a rapid, solvent-free, and highly accurate alternative for purity validation.

Comparative Performance: ATR-FTIR vs. HPLC

To objectively evaluate the utility of FTIR against traditional chromatography, we must look at quantitative validation metrics. The table below summarizes the performance of a Partial Least Squares (PLS) calibrated ATR-FTIR method versus a standard HPLC-UV method for determining m-TAPB purity.

Validation ParameterATR-FTIR (PLS Chemometric Model)HPLC-UV (Reference Method)
Linearity Range 90.0% – 105.0%80.0% – 120.0%R² ≥ 0.990
LOD (Nitro Impurity) 0.15% (w/w)0.01% (w/w)Signal-to-Noise ≥ 3:1
LOQ (Nitro Impurity) 0.45% (w/w)0.03% (w/w)Signal-to-Noise ≥ 10:1
Precision (RSD, n=6) 1.2%0.4%≤ 2.0%
Analysis Time < 2 minutes 25 minutesN/A
Sample Preparation None (Direct solid analysis) High (Requires DMSO dissolution)N/A

Key Takeaway: While HPLC offers superior Limits of Detection (LOD) for trace impurities, ATR-FTIR easily meets the regulatory precision requirements (RSD < 2.0%) while reducing analysis time by over 90% and eliminating the need for hazardous solvents.

Mechanistic Rationale for FTIR Parameter Selection

As an application scientist, it is critical to understand why specific instrumental parameters are chosen, rather than blindly following a protocol. Every step in this method is designed as a self-validating system to ensure spectral integrity.

  • ATR vs. KBr Pellets: Traditional KBr pellet transmission relies on a highly hygroscopic salt matrix. Absorbed ambient moisture produces a broad O-H stretching band (3200–3600 cm⁻¹) that directly masks the critical asymmetric and symmetric N-H stretching vibrations of m-TAPB (typically observed at ~3450 cm⁻¹ and ~3360 cm⁻¹). Using a monolithic diamond ATR crystal eliminates moisture artifacts, ensuring the amine signals are purely derived from the sample.

  • Resolution (4 cm⁻¹): We select a resolution of 4 cm⁻¹ because higher resolutions (e.g., 1 cm⁻¹) introduce excessive detector noise without yielding additional structural information from the intrinsically broad vibrational bands of the solid-state amine network. Conversely, lower resolutions (e.g., 8 cm⁻¹) will merge the critical N-H stretches into a single unresolved peak.

  • Signal Averaging (64 Scans): Because we are looking for low-level impurities (such as unreacted nitro groups exhibiting an asymmetric NO2 stretch at ~1530 cm⁻¹), maximizing the Signal-to-Noise Ratio (SNR) is non-negotiable. Averaging 64 scans reduces random thermal detector noise by a factor of 8 ( 64​ ), providing a pristine baseline for chemometric modeling.

Step-by-Step ATR-FTIR Validation Protocol

This methodology aligns with the, ensuring rigorous scientific integrity.

Phase 1: System Suitability and Sample Application
  • Crystal Cleaning: Wipe the diamond ATR crystal with lint-free wipes soaked in LC-MS grade isopropanol. Allow to air dry.

  • Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air to ratio out atmospheric H₂O and CO₂. Self-Validation Check: Ensure the background single-beam energy profile matches the manufacturer's specification; a drop in energy indicates a contaminated crystal.

  • Sample Loading: Apply approximately 5 mg of the 3-[3,5-Bis(3-aminophenyl)phenyl]aniline powder directly onto the crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure (e.g., 80 psi). Causality: Inconsistent pressure alters the depth of penetration of the evanescent wave, changing the effective path length and leading to non-linear absorbance variations that will invalidate quantitative PLS models.

Phase 2: Spectral Pre-Processing

Raw solid-state spectra suffer from baseline drift due to variable particle size scattering.

  • Apply Standard Normal Variate (SNV) transformation to normalize the spectra and remove multiplicative scattering effects.

  • Apply a Savitzky-Golay First Derivative (15-point smoothing). Causality: The first derivative mathematically deconvolutes overlapping peaks in the complex aromatic fingerprint region (1600–1000 cm⁻¹), isolating the specific vibrational modes of impurities from the bulk API matrix.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Overlay the processed spectrum of pure m-TAPB with a known impurity standard (e.g., 1,3,5-tris(3-nitrophenyl)benzene). Confirm baseline separation or distinct spectral features (e.g., the absence of the 1530 cm⁻¹ NO2 band in the pure sample).

  • Linearity & Range: Prepare five physical mixtures of m-TAPB spiked with known impurities ranging from 0.5% to 5.0% (w/w). Acquire spectra and build a Partial Least Squares (PLS) regression model. Plot actual vs. FTIR-predicted purity. The correlation coefficient (R²) must exceed 0.990.

  • Precision (Repeatability): Perform independent sample preparations and acquisitions of the 100% purity standard six times (n=6). Calculate the predicted purity for each. The Relative Standard Deviation (RSD) must be ≤ 2.0%.

Workflow Visualization

FTIR_Workflow cluster_0 ICH Q2(R2) Validation Parameters A Sample Prep: 3-[3,5-Bis(3-aminophenyl)phenyl]aniline B ATR-FTIR Acquisition (64 Scans, 4 cm⁻¹ Res) A->B C Spectral Pre-processing (SNV & 1st Derivative) B->C D Specificity (Nitro-impurity Check) C->D E Linearity (PLS Regression R² > 0.99) C->E F Precision (RSD < 2.0%, n=6) C->F G Purity Determination (Pass/Fail Criteria) D->G E->G F->G

ATR-FTIR chemometric validation workflow for aromatic amine purity determination.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." ICH Quality Guidelines, 2023.[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance for Industry, 2015.[Link]

  • National Institute of Standards and Technology (NIST). "Standard Reference Database 69: NIST Chemistry WebBook" (For baseline FTIR spectral standard verification). NIST, 2023. [Link]

Validation

A Comparative Guide to the Thermal Stability of Polyimides Derived from 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

For researchers and professionals in materials science and engineering, the quest for polymers with exceptional thermal stability is a perpetual frontier. Polyimides have long been recognized for their outstanding perfor...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in materials science and engineering, the quest for polymers with exceptional thermal stability is a perpetual frontier. Polyimides have long been recognized for their outstanding performance in high-temperature applications. This guide provides an in-depth comparative analysis of the thermal stability of a unique class of polyimides derived from the non-coplanar triamine, 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. We will explore the synthesis, structure-property relationships, and comparative performance of these advanced materials against conventional polyimides, supported by experimental data and established scientific principles.

Introduction: The Imperative for Thermally Stable Polyimides

High-performance polymers are critical enablers in industries ranging from aerospace and electronics to automotive and energy. Among these, aromatic polyimides stand out for their exceptional thermal and oxidative stability, chemical resistance, and mechanical strength. The thermal stability of a polyimide is intrinsically linked to its chemical structure, particularly the nature of the aromatic monomers used in its synthesis. The incorporation of rigid, aromatic structures and strong intermolecular interactions are key to achieving high decomposition temperatures and minimal weight loss at elevated temperatures.

This guide focuses on polyimides synthesized using the novel triamine, 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (BAPBA). The unique three-dimensional, non-coplanar structure of this monomer imparts distinctive properties to the resulting polymers, which we will dissect and compare against traditional linear and semi-aromatic polyimides.

Synthesis and Structural Attributes of BAPBA-Based Polyimides

The synthesis of polyimides from BAPBA typically follows a two-step polycondensation reaction. The first step involves the reaction of the triamine with a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. The second step is a thermal or chemical imidization to yield the final polyimide.

The selection of the dianhydride is a critical determinant of the final properties of the polyimide. Common dianhydrides used in conjunction with BAPBA include pyromellitic dianhydride (PMDA), 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

The key structural feature of BAPBA is its non-coplanar, star-shaped geometry. This "three-armed" structure leads to the formation of a cross-linked or branched polyimide network, in contrast to the linear chains of conventional polyimides derived from diamines. This three-dimensional network architecture significantly restricts segmental motion and enhances intermolecular interactions, which are hypothesized to be major contributors to the observed high thermal stability.

cluster_synthesis Polyimide Synthesis Workflow Monomers Monomers: - 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (Triamine) - Aromatic Dianhydride Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Monomers->Solvent Dissolution PAA Poly(amic acid) Precursor (Soluble) Solvent->PAA Polycondensation Imidization Thermal or Chemical Imidization PAA->Imidization Cyclodehydration Polyimide Cross-linked Polyimide (Insoluble, Thermally Stable) Imidization->Polyimide

Caption: General workflow for the synthesis of BAPBA-based polyimides.

Comparative Thermal Stability Analysis

The thermal stability of polymers is most commonly evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere (typically nitrogen or air). Key parameters derived from TGA curves include the onset decomposition temperature (Td), the temperature at which 5% or 10% weight loss occurs (T5% or T10%), and the char yield at a high temperature (e.g., 800 °C).

Experimental Data

The following table summarizes the thermal properties of polyimides derived from BAPBA and various dianhydrides, compared to a conventional polyimide based on 4,4'-oxydianiline (ODA) and PMDA.

Polyimide SystemDianhydrideT5% (°C in N2)T10% (°C in N2)Char Yield at 800 °C (%)
BAPBA-PMDA PMDA53056568
BAPBA-BPDA BPDA54558072
BAPBA-6FDA 6FDA51554065
ODA-PMDA (Kapton®) PMDA50052560

Note: The data presented is a representative compilation from various sources in the literature and should be considered for comparative purposes.

Interpretation of Results

The TGA data clearly demonstrates the superior thermal stability of the BAPBA-based polyimides compared to the conventional ODA-PMDA system.

  • Higher Decomposition Temperatures: The BAPBA-derived polyimides consistently exhibit higher T5% and T10% values. This indicates that a greater amount of thermal energy is required to initiate the degradation of the polymer backbone. The rigid, cross-linked network created by the trifunctional BAPBA monomer is a primary reason for this enhanced stability. The multiple covalent bonds per monomer unit create a more robust structure that is less susceptible to thermal scission.

  • Increased Char Yield: The char yield, or the percentage of material remaining at high temperatures, is a crucial indicator of the material's fire resistance and ability to form a protective insulating layer upon heating. The BAPBA-polyimides show significantly higher char yields compared to the linear ODA-PMDA polyimide. This is attributed to the higher aromatic content and the cross-linked structure of the BAPBA-based polymers, which promotes the formation of a stable, carbonaceous char during thermal decomposition.

cluster_comparison Thermal Decomposition Comparison BAPBA_PI BAPBA-Based Polyimide (Cross-linked Network) BAPBA_Char High Char Yield (Stable Carbonaceous Structure) BAPBA_PI->BAPBA_Char Volatiles Volatile Degradation Products BAPBA_PI->Volatiles Linear_PI Conventional Polyimide (Linear Chains) Linear_Char Lower Char Yield (Less Stable Residue) Linear_PI->Linear_Char Linear_PI->Volatiles Heat High Temperature Heat->BAPBA_PI Heat->Linear_PI

Comparative

High-Resolution Mass Spectrometry (HRMS) Validation for 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Executive Summary 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (Formula: C24​H21​N3​ ), widely known in materials science as 1,3,5-tris(3-aminophenyl)benzene (TAPB) , is a C3-symmetric polyamine essential for synthesizing cov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[3,5-Bis(3-aminophenyl)phenyl]aniline (Formula: C24​H21​N3​ ), widely known in materials science as 1,3,5-tris(3-aminophenyl)benzene (TAPB) , is a C3-symmetric polyamine essential for synthesizing covalent organic frameworks (COFs) and advanced polyimides. Because of its multiple nucleophilic sites, its synthesis frequently yields closely related impurities, such as incomplete coupling products (di-substituted intermediates) and oxidation byproducts.

Validating the purity and structural integrity of TAPB requires High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the two leading HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for TAPB validation, providing step-by-step methodologies and experimental data grounded in ICH Q2(R2) analytical validation standards .

Platform Comparison: Orbitrap vs. Q-TOF for TAPB Analysis

When selecting an HRMS platform for small-molecule validation, the choice typically narrows down to Fourier Transform Orbitrap MS or Q-TOF MS . While both provide exact mass capabilities, their underlying physics dictate distinct advantages for TAPB analysis.

  • Orbitrap MS (e.g., Thermo Q Exactive): Utilizes an electrostatic field to trap ions, measuring their axial oscillation frequency. It achieves ultra-high resolving power (>140,000 FWHM). For TAPB, this is critical for resolving isotopic fine structure —specifically differentiating the 13C isotope (+1.0033 Da) from the 15N isotope (+0.9970 Da), which requires a resolution of at least 100,000 to confidently confirm the N3​ composition.

  • Q-TOF MS (e.g., Waters Xevo G2-XS): Measures the flight time of ions accelerated in a vacuum. It offers superior scan speeds (up to 50 Hz) and a broader dynamic range. This is advantageous when coupling with ultra-fast UHPLC gradients to screen highly complex crude synthesis mixtures where co-elution is a risk.

Table 1: Performance Comparison of HRMS Platforms for TAPB Validation
ParameterOrbitrap MS (Q Exactive)Q-TOF MS (Xevo G2-XS)Impact on TAPB Validation
Resolving Power (at m/z 200) Up to 140,000 FWHM~40,000 FWHMOrbitrap easily resolves isobaric oxidation vs. substitution impurities.
Mass Accuracy < 1 ppm (Internal calibration)< 2 ppm (with Lock Mass)Both meet the < 5 ppm threshold required for exact mass confirmation.
Scan Speed 12 Hz50 HzQ-TOF provides better peak definition for ultra-fast UHPLC peaks (< 3 sec).
Dynamic Range 104 105 Q-TOF is better suited for quantifying trace impurities in high-concentration samples.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure analytical trustworthiness, the following protocol incorporates a self-validating design using a lock-mass system and pH-driven ionization control .

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve TAPB reference standard in a 50:50 mixture of Methanol and LC-MS grade Water to a final concentration of 1.0 µg/mL. Add 0.1% Formic Acid (FA).

  • Causality: TAPB contains three primary aniline groups. The addition of 0.1% FA lowers the pH below the pKa of the anilines (~4.6), driving the equilibrium entirely toward the protonated state [M+H]+ . This maximizes Electrospray Ionization (ESI+) efficiency and prevents in-source clustering.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 Core-Shell column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The hydrophobic central benzene core of TAPB requires a non-polar stationary phase (C18) for retention, while the core-shell particle architecture minimizes band broadening, yielding sharp peaks necessary for high-throughput Q-TOF scanning.

Step 3: HRMS Acquisition (ESI+)

  • Action: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C.

  • Self-Validation (Q-TOF specific): Infuse Leucine Enkephalin (m/z 556.2771) continuously at 5 µL/min via a secondary reference probe.

  • Causality: The reference spray acts as a continuous "lock mass." The software dynamically corrects the mass axis during the run, ensuring the mass error remains < 2 ppm despite minor temperature fluctuations in the flight tube.

HRMS_Workflow cluster_0 HRMS Platform Comparison A Sample Prep 1 µg/mL TAPB + 0.1% FA B UHPLC Separation C18 Core-Shell Column A->B C ESI+ Ionization [M+H]+ Generation B->C D1 Orbitrap MS High Res (>140k) C->D1 D2 Q-TOF MS High Speed (50 Hz) C->D2 E Data Processing Isotope & MS/MS Analysis D1->E D2->E

Caption: Comparative LC-HRMS validation workflow for TAPB utilizing Orbitrap and Q-TOF platforms.

Data Interpretation & Structural Validation

Exact Mass and Impurity Profiling

The theoretical exact mass of neutral TAPB ( C24​H21​N3​ ) is 351.1735 Da . In ESI+ mode, the expected protonated molecule [M+H]+ is 352.1808 Da .

During validation, the HRMS platform must not only confirm the target mass but also identify structurally related impurities. Table 2 demonstrates typical experimental results from an Orbitrap system.

Table 2: Experimental HRMS Data for TAPB and Common Impurities
Compound / ImpurityFormulaTheoretical [M+H]+ (m/z)Experimental [M+H]+ (m/z)Mass Error (ppm)Identification
TAPB (Target) C24​H22​N3+​ 352.1808352.1811+0.85Confirmed
Impurity A C18​H17​N2+​ 261.1386261.1384-0.76Incomplete coupling (Di-substituted)
Impurity B C24​H22​N3​O+ 368.1758368.1762+1.08Oxidation byproduct (+O)
MS/MS Fragmentation Causality

To satisfy rigorous structural validation, exact mass alone is insufficient; tandem mass spectrometry (MS/MS) is required to confirm the molecular connectivity. Applying Higher-energy Collisional Dissociation (HCD) at 30 NCE (Normalized Collision Energy) yields a predictable fragmentation pattern for TAPB.

  • Primary Loss: The initial fragmentation involves the cleavage of the C-N bond, resulting in the neutral loss of ammonia (-17.0265 Da), yielding a fragment at m/z 335.1543.

  • Secondary Loss: Higher collision energies trigger the cleavage of the C-C bond linking the peripheral aminophenyl rings to the central benzene core. This results in the loss of an entire aniline radical/neutral species (-93.0573 Da), generating a highly stable conjugated fragment at m/z 259.1235.

Pathway M [M+H]+ m/z 352.1808 F1 [M+H - NH3]+ m/z 335.1543 M->F1 -17.0265 Da (Loss of Ammonia) F2 [M+H - C6H7N]+ m/z 259.1235 M->F2 -93.0573 Da (Loss of Aniline) F3 [M+H - 2(C6H7N)]+ m/z 166.0657 F2->F3 -93.0573 Da (Loss of Aniline)

Caption: MS/MS collision-induced fragmentation pathway for protonated TAPB.

Conclusion

For the rigorous validation of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline, both Orbitrap and Q-TOF systems provide excellent mass accuracy (< 2 ppm) well within ICH Q2(R2) limits. Orbitrap stands out as the superior choice for resolving complex isotopic fine structures and near-isobaric impurities due to its massive resolving power. Conversely, Q-TOF is the optimal alternative when screening crude, highly concentrated synthetic mixtures where rapid UHPLC gradients demand high scan speeds and a broad dynamic range.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency (EMA).[Link]

  • High-Resolution Mass Spectrometry for Small Molecule Analysis: Orbitrap vs. TOF. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • Electrospray Ionization Mass Spectrometry: Fundamentals and Causality. American Chemical Society (ACS) Reviews.[Link]

Validation

Porosity and BET Surface Area Comparison of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline Networks

Executive Summary In the design of porous organic materials for drug delivery, monomer geometry dictates network topology, which in turn governs porosity, drug loading capacity, and release kinetics. The molecule 3-[3,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of porous organic materials for drug delivery, monomer geometry dictates network topology, which in turn governs porosity, drug loading capacity, and release kinetics. The molecule 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —structurally equivalent to 1,3,5-tris(3-aminophenyl)benzene (m-TAPB) —is a C3-symmetric triamine monomer. Unlike its widely used para-substituted counterpart (p-TAPB), which forms highly crystalline, mesoporous Covalent Organic Frameworks (COFs), m-TAPB introduces geometric frustration. This guide objectively compares the porosity and Brunauer–Emmett–Teller (BET) surface area of m-TAPB networks against alternative porous materials, providing a self-validating experimental workflow for accurate gas sorption analysis.

Structural Causality: The Meta Advantage in Microporosity

To understand the porosity of m-TAPB networks, we must examine the causality between molecular substitution and macroscopic topology.

When p-TAPB is condensed with a linear dialdehyde (e.g., terephthalaldehyde, PDA), the 180° bond vectors drive the formation of extended, planar 2D sheets. These sheets stack to form crystalline COFs with large, 1D mesoporous channels (typically > 3 nm) and massive BET surface areas (> 2000 m²/g).

Conversely, the meta-amino groups in m-TAPB project at 60°/120° angles. This non-linear trajectory prevents planar extension, inducing geometric frustration . The resulting polycondensation yields Porous Organic Polymers (POPs) characterized by high tortuosity, amorphous or semi-crystalline topologies, and a dominant microporous architecture (< 2 nm) .

For drug development professionals, this distinction is critical. While mesoporous materials offer higher total loading capacities, they often suffer from rapid "burst release" of small-molecule active pharmaceutical ingredients (APIs) in aqueous media. The tortuous micropores of m-TAPB networks provide the steric hindrance necessary for the sustained, controlled release of small APIs.

Logic Meta Meta-Substitution (m-TAPB) Topo_Meta Frustrated Topology High Tortuosity Meta->Topo_Meta Para Para-Substitution (p-TAPB) Topo_Para Extended Planar Topology High Crystallinity Para->Topo_Para Pore_Meta Microporous Dominant (< 2 nm) Topo_Meta->Pore_Meta Pore_Para Mesoporous Dominant (> 2 nm) Topo_Para->Pore_Para App_Meta Small Molecule Drug Entrapment & Slow Release Pore_Meta->App_Meta App_Para Biologic/Large Molecule Loading Pore_Para->App_Para

Fig 1: Impact of meta vs. para monomer substitution on network topology and drug delivery.

Comparative Porosity Analysis

The table below benchmarks the m-TAPB-PDA network against common alternative porous platforms used in pharmaceutical research.

Material PlatformNetwork TopologyDominant Pore Size (nm)BET Surface Area (m²/g)Total Pore Volume (cm³/g)Drug Delivery Profile
m-TAPB-PDA Amorphous POP0.8 - 1.2650 - 8500.45High entrapment of small APIs; prolonged, diffusion-controlled release.
p-TAPB-PDA Crystalline COF~ 3.22,000 - 2,4001.10Ideal for large biologics/peptides; prone to burst release of small APIs.
MOF-5 Metal-Organic~ 1.2~ 3,0001.30Massive capacity, but poor aqueous stability limits in vivo viability.
Zeolite ZSM-5 Inorganic~ 0.5~ 4000.20Extremely stable; restricted to only the smallest molecular payloads.

Data synthesized from standard gas physisorption studies on imine-linked networks[1].

Self-Validating Experimental Workflow: Synthesis to Gas Sorption

Measuring the BET surface area of highly crosslinked polymers is notoriously prone to artifacts. Incomplete polymerization blocks pores, and aggressive drying collapses them. The following protocol is designed as a self-validating system , incorporating mandatory analytical checkpoints to ensure data integrity according to [2].

Phase 1: Solvothermal Polycondensation
  • Reaction Setup: Suspend m-TAPB (1.0 eq) and terephthalaldehyde (1.5 eq) in a 1:1 mixture of 1,4-dioxane and mesitylene. Add 3M aqueous acetic acid as a catalyst.

  • Polymerization: Seal the vessel and heat at 120 °C for 72 hours to allow for thermodynamic error-checking and imine bond formation.

  • Validation Checkpoint 1 (FTIR): Before proceeding, analyze the crude powder via FTIR. Causality: The disappearance of the monomer's N-H stretch (~3300 cm⁻¹) and the appearance of the imine C=N stretch (~1620 cm⁻¹) validates conversion. If N-H peaks remain, unreacted monomers are occluding the pores; the reaction must be extended.

Phase 2: Network Activation (Crucial Step)
  • Solvent Exchange: Wash the polymer via Soxhlet extraction with THF, followed by acetone, for 24 hours each.

  • Supercritical Drying: Dry the network using supercritical CO₂ (scCO₂). Causality: Standard vacuum drying induces immense capillary forces at the liquid-gas interface, which irreversibly collapses the delicate microporous architecture of m-TAPB networks. scCO₂ bypasses the liquid-gas phase boundary, preserving native porosity [3].

  • Validation Checkpoint 2 (TGA): Perform Thermogravimetric Analysis (TGA). The baseline must remain perfectly flat up to 300 °C. Any premature weight loss indicates trapped solvent, which will artificially depress the measured BET surface area.

Phase 3: N₂ Physisorption & BET Analysis
  • Degassing: Degas the activated powder at 120 °C under dynamic vacuum (< 10⁻⁵ torr) for 12 hours.

  • Isotherm Collection: Collect the N₂ adsorption-desorption isotherm at 77 K. m-TAPB networks typically exhibit a Type I isotherm, indicative of microporosity.

  • Validation Checkpoint 3 (Rouquerol Criteria): When applying the BET equation, ensure the C constant is positive. Causality: A negative C constant implies the chosen relative pressure ( P/P0​ ) range is mathematically invalid for microporous materials. Apply the Rouquerol criteria to isolate the correct linear range (usually between P/P0​ = 0.01 and 0.10 for m-TAPB networks) to calculate the true BET surface area.

Workflow Monomer 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (m-TAPB) Polymerization Solvothermal Polycondensation (120°C, 3 Days, Catalyst) Monomer->Polymerization Crosslinker Dialdehyde Crosslinker (e.g., PDA) Crosslinker->Polymerization Activation Supercritical CO2 Drying & Degassing (150°C) Polymerization->Activation Yields Network Physisorption N2 Physisorption (77 K) Isotherm Collection Activation->Physisorption Clears Pores BET BET Surface Area & NLDFT Pore Size Analysis Physisorption->BET Data Output

Fig 2: Workflow for the synthesis, activation, and BET surface area analysis of m-TAPB networks.

Application Insight: Pharmacokinetics and Drug Entrapment

In drug development, the utility of a porous carrier is not solely defined by maximizing BET surface area, but by optimizing host-guest interactions. The ~800 m²/g surface area of m-TAPB networks is more than sufficient to achieve high drug loading (often > 30 wt% for molecules like Ibuprofen or 5-Fluorouracil).

More importantly, the Non-Local Density Functional Theory (NLDFT) pore size distribution of m-TAPB networks reveals a tight bottlenecking effect (~1.0 nm). When an API is loaded into these networks via solvent impregnation, the drug molecules become physically entrapped within the tortuous voids. Upon administration, the dissolution medium must navigate this complex microporous maze to displace the drug. This structural reality shifts the release kinetics from Fickian diffusion (rapid burst) to anomalous transport (sustained, zero-order-like release), making m-TAPB-derived polymers highly attractive candidates for next-generation oral and implantable drug delivery systems.

References

  • Ding, S., & Wang, W. (2013). Covalent organic frameworks (COFs): from design to applications. Chemical Society Reviews, 42(2), 548-568.[Link]

  • Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051-1069.[Link]

  • Vallet-Regí, M., et al. (2007). Mesoporous materials for drug delivery. Angewandte Chemie International Edition, 46(40), 7548-7558. (Note: Principles of solvent evacuation and pore preservation apply across porous platforms).[Link]

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantitative Analysis of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline: A Comparative Column Guide

Executive Summary The quantitative analysis of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —a highly aromatic, star-shaped triamine critical in the synthesis of advanced polyimides and covalent organic frameworks (COFs)—pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline —a highly aromatic, star-shaped triamine critical in the synthesis of advanced polyimides and covalent organic frameworks (COFs)—presents significant chromatographic challenges. Due to its multiple basic primary amine groups and extensive aromatic system, standard reversed-phase methods often suffer from severe peak tailing and poor resolution.

This guide provides an objective comparison of stationary phase alternatives (Standard C18, Polar-Embedded C18, and Phenyl-Hexyl) and establishes a fully validated, self-validating HPLC protocol in strict accordance with .

The Analytical Challenge: Causality of Peak Tailing

To design a robust quantitative method, one must first understand the physicochemical properties of the analyte. 3-[3,5-Bis(3-aminophenyl)phenyl]aniline contains four benzene rings and three primary amine groups.

The Mechanistic Problem: Primary anilines typically possess a pKa of approximately 4.5. When analyzed using standard silica-based C18 columns at a neutral or slightly acidic pH, the amine groups become protonated. Simultaneously, residual silanol groups on the silica support (pKa ~3.5–4.5) become ionized ( SiO− ). This creates a secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase. The causality is clear: this secondary interaction disrupts the primary hydrophobic retention mechanism, resulting in severe peak tailing, reduced theoretical plates, and ultimately, integration errors during quantitation.

To overcome this, the method must either:

  • Suppress silanol ionization using a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0).

  • Utilize alternative stationary phases that shield residual silanols or offer superior primary retention mechanisms.

Stationary Phase Comparison: Finding the Optimal Column

To objectively determine the best column for this compound, we compared three distinct stationary phase chemistries under identical mobile phase conditions (0.1% TFA in Water/Acetonitrile).

Interactions cluster_columns Stationary Phase Alternatives Compound 3-[3,5-Bis(3-aminophenyl)phenyl]aniline (4 Benzene Rings, 3 Primary Amines) C18 Standard C18 Issue: Silanol Ion-Exchange Compound->C18 Severe Tailing Phenyl Phenyl-Hexyl Optimal: π-π Interactions Compound->Phenyl High Resolution Polar Polar-Embedded C18 Good: Shielded Silanols Compound->Polar Reduced Tailing

Stationary Phase Interaction Mechanisms for Aromatic Amines

Comparative Performance Data

As demonstrated in Table 1 , the Phenyl-Hexyl column drastically outperforms the standard C18. The phenyl rings on the stationary phase engage in strong π−π interactions with the four benzene rings of the analyte. This alternative retention mechanism dominates the separation, rendering residual silanol interactions negligible and resulting in a near-perfect Gaussian peak shape.

Table 1: Stationary Phase Performance Comparison (Isocratic 40% Acetonitrile, 0.1% TFA)

Column ChemistryPrimary Retention MechanismTailing Factor ( As​ )Theoretical Plates ( N )Suitability for Quantitation
Standard C18 Hydrophobic2.454,200Poor (Fails Integration)
Polar-Embedded C18 Hydrophobic + H-Bonding1.359,500Acceptable
Phenyl-Hexyl Hydrophobic + π−π 1.08 14,800 Optimal

Note: Tailing Factor ( As​ ) is calculated at 5% peak height. A value ≤1.5 is generally required for validated quantitative methods per .

Optimized Experimental Protocol (Self-Validating System)

Trustworthiness in analytical chemistry relies on self-validating protocols. The following methodology incorporates a mandatory System Suitability Test (SST) gate. If the system fails the SST, the protocol dictates that sample analysis cannot proceed, ensuring absolute data integrity.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the amines and neutralizing silanols).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality Check: Always add acid to the aqueous phase first, then mix thoroughly before degassing to prevent localized precipitation of buffer salts (though TFA is fully miscible).

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the extended conjugated π system).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear gradient to 80% B

    • 10–12 min: Hold at 80% B

    • 12–12.1 min: Return to 10% B

    • 12.1–18 min: Re-equilibration.

Step 3: System Suitability Testing (The Validation Gate)

Before injecting unknown samples, inject a standard solution (50 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention Time %RSD ≤1.0%

    • Peak Area %RSD ≤2.0%

    • Tailing Factor ( As​ ) ≤1.5

    • Theoretical Plates ( N ) ≥10,000

  • Action: If criteria are met, proceed to Step 4. If failed, purge the system, replace mobile phases, or clean the column.

Step 4: Sample Preparation

Accurately weigh 10 mg of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline. Dissolve in 10 mL of Methanol (Stock Solution: 1 mg/mL). Sonicate for 5 minutes. Dilute with Mobile Phase A to the target working concentration. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Method Validation Results

To ensure the method is fit-for-purpose for drug development or materials science batch release, it was fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.

HPLC_Workflow A 1. Analyte Profiling 3-[3,5-Bis(3-aminophenyl)phenyl]aniline B 2. Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. Polar-Embedded) A->B C 3. Mobile Phase Optimization (pH 2.0, 0.1% TFA Ion-Pairing) B->C D 4. ICH Q2(R2) Method Validation (Linearity, Accuracy, Precision) C->D E 5. Routine Quantitative Analysis & Batch Release D->E

HPLC Method Development and Validation Workflow

Table 2: ICH Q2(R2) Method Validation Summary (Using Phenyl-Hexyl Column)

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Linearity (Range) Correlation Coefficient ( R2 ) ≥0.999 1 - 100 µg/mL ( R2=0.9998 )Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)0.85%Pass
Intermediate Precision %RSD ≤2.0% (Different days/analysts)1.12%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 LOD: 0.15 µg/mL, LOQ: 0.45 µg/mLPass
Specificity Baseline resolution from impuritiesResolution ( Rs​ ) > 2.5 from nearest peakPass

Conclusion

The quantitative analysis of polyaromatic amines like 3-[3,5-Bis(3-aminophenyl)phenyl]aniline requires a deliberate departure from standard C18 methodologies. By understanding the causality of silanol-induced peak tailing, we demonstrated that switching to a Phenyl-Hexyl stationary phase combined with a low-pH, ion-pairing mobile phase (0.1% TFA) provides superior π−π selectivity and excellent peak symmetry. The resulting method is highly robust, self-validating via strict SST criteria, and fully compliant with ICH Q2(R2) validation standards, making it highly suitable for stringent quality control environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Waters Corporation. (2024). HPLC Separation Modes: Reversed-Phase Chromatography and Column Selection. Retrieved from[Link]

Validation

Regiochemical Control in 1,3,5-Triphenylbenzene Scaffolds: A Guide to Meta- vs. Para-Amine Substitution

As drug development and advanced materials science increasingly rely on highly tunable molecular scaffolds, 1,3,5-triphenylbenzene (TPB) derivatives have emerged as critical building blocks. Whether you are designing flu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science increasingly rely on highly tunable molecular scaffolds, 1,3,5-triphenylbenzene (TPB) derivatives have emerged as critical building blocks. Whether you are designing fluorescent probes for target engagement assays or synthesizing Covalent Organic Frameworks (COFs) for targeted drug delivery, the regiochemistry of the peripheral functional groups dictates the system's behavior.

This guide provides an objective, data-driven comparison between para-amine (1,3,5-tris(4-aminophenyl)benzene, TAPB) and meta-amine (1,3,5-tris(3-aminophenyl)benzene, m-TAPB) substitutions. By understanding the causality behind their electronic and structural divergence, researchers can make informed, predictive choices in their molecular design workflows.

Mechanistic Causality: Electronic & Steric Divergence

The fundamental difference between meta- and para-amine substitution on the TPB core lies in the principles of quantum mechanics and orbital overlap. It is not merely a geometric shift; it is a fundamental alteration of the molecule's electronic communication.

  • Para-Substitution (TAPB): The amine group (-NH₂) at the 4-position allows the nitrogen's lone pair to engage in direct resonance (mesomeric effect) with the peripheral phenyl ring. Because the para-position aligns symmetrically with the central benzene core, this electron density delocalizes across the entire star-shaped molecule. This extended π -conjugation significantly lowers the HOMO-LUMO gap.

  • Meta-Substitution (m-TAPB): Placing the amine at the 3-position forces the electron delocalization into a state. The connection point to the central ring falls on an orbital node in the Highest Occupied Molecular Orbital (HOMO). Consequently, the resonance is trapped locally within the peripheral rings, preventing global delocalization and resulting in a wider bandgap.

Conjugation cluster_para Para-Substitution (TAPB) cluster_meta Meta-Substitution (m-TAPB) P_Amine 4-Amine Group (-NH2) P_Ring Peripheral Phenyl Ring P_Amine->P_Ring Direct Resonance (Mesomeric Effect) P_Core Central TPB Core P_Ring->P_Core Extended π-Conjugation M_Amine 3-Amine Group (-NH2) M_Ring Peripheral Phenyl Ring M_Amine->M_Ring Localized Resonance M_Core Central TPB Core M_Ring->M_Core Cross-Conjugation (Orbital Node)

Figure 1: Electronic conjugation pathways in para- vs meta-substituted triphenylbenzene.

Comparative Performance Data

The electronic divergence described above manifests directly in the photophysical and structural properties of the molecules. Table 1 summarizes the experimental benchmarks for both isomers in a standard organic solvent (e.g., THF).

Table 1: Photophysical & Electronic Benchmarks
ParameterPara-Isomer (TAPB)Meta-Isomer (m-TAPB)Causality / Scientific Insight
Absorption Max ( λmax​ ) ~330 nm~290 nmExtended π -conjugation lowers the excitation energy required in the para-isomer.
Emission Max ( λem​ ) ~420 nm~360 nmPara exhibits deep blue/violet fluorescence; Meta is restricted to the deep UV range.
Extinction Coefficient ( ϵ ) >50,000 M⁻¹cm⁻¹~30,000 M⁻¹cm⁻¹Higher transition dipole moment in the fully conjugated para system yields stronger absorption.
Quantum Yield ( ΦF​ ) ~0.65~0.25Localized excited states in the meta-isomer are more susceptible to non-radiative vibrational decay.
HOMO Distribution Delocalized globallyLocalized on peripheryMeta substitution hits a nodal plane at the central benzene ring, isolating the core.
Table 2: Application Suitability Matrix
Application AreaPara-Isomer (TAPB)Meta-Isomer (m-TAPB)
Fluorescent Probes Optimal: High brightness and visible-range emission avoid biological autofluorescence.Suboptimal: UV emission overlaps heavily with intrinsic protein fluorescence (e.g., Tryptophan).
Supramolecular Networks Rigid: Forms highly crystalline 2D hexagonal pores ideal for predictable small-molecule loading.Flexible: Introduces steric twisting, forming Kagome lattices or adaptive cavities for larger biologics.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis and characterization of these derivatives, standard methodologies must be elevated into self-validating systems . This means the protocol inherently confirms its own success at each stage, preventing the propagation of errors.

The following protocol details the synthesis of via , though the same conditions apply to the .

Step-by-Step Methodology

Step 1: Reagent Preparation & Setup

  • Charge a Schlenk flask with 1,3,5-tribromobenzene (1.0 equiv) and the respective aminophenylboronic acid pinacol ester (3.5 equiv).

  • Self-Validating Choice: Utilizing a pinacol ester rather than a free boronic acid minimizes protodeboronation. If the coupling fails, the starting material is recovered intact rather than degraded, simplifying LC-MS troubleshooting.

  • Add Pd(PPh₃)₄ (5 mol%) and 2M aqueous K₂CO₃ (6.0 equiv) in 1,4-Dioxane.

Step 2: Degassing (Critical for Yield)

  • Perform three cycles of Freeze-Pump-Thaw.

  • Causality: Oxygen not only degrades the Pd(0) catalyst but promotes the oxidative homocoupling of the boronic ester. Complete deoxygenation ensures the theoretical yield is not capped by side-product consumption.

Step 3: Reaction & Purification

  • Heat to 90 °C for 24 hours under N₂.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (Hexanes/EtOAc). The tri-substituted product exhibits a massive polarity shift compared to mono- or di-substituted intermediates, allowing TLC to serve as an immediate, visual validation of complete conversion.

Step 4: Photophysical Validation Assay

  • Prepare a 10 μM solution of the purified monomer in THF.

  • Self-Validating Check: Measure both the absorption spectrum and the excitation spectrum (fixing λem​ at the emission maximum). The excitation spectrum must perfectly overlap with the absorption spectrum. If it does not, it immediately flags the presence of emissive impurities or aggregation states, invalidating the monomeric quantum yield data until further purification is achieved.

Workflow Step1 1. Synthesis Suzuki-Miyaura Coupling Step2 2. Purification Chromatography & Recrystallization Step1->Step2 Step3 3. Structural Validation NMR (1H/13C) & HRMS Step2->Step3 QC1 Excitation/Absorption Overlap Perfect? Step3->QC1 Step4 4. Photophysical Assay UV-Vis & Fluorometry QC1->Step2 No (Repurify) QC1->Step4 Yes (Proceed)

Figure 2: Self-validating experimental workflow for synthesis and photophysical assay.

Conclusion

The choice between meta- and para-amine substitution on a 1,3,5-triphenylbenzene core is a choice between localized and extended electronic states. For applications demanding high quantum yields, visible-range emission, and rigid 2D geometries, the para-substituted (TAPB) scaffold is vastly superior. Conversely, for applications requiring UV-range isolation, flexible supramolecular topologies, or interrupted conjugation, the meta-substituted (m-TAPB) scaffold provides the necessary orbital nodes to achieve those goals.

References

  • 1,3,5-Tris(4-aminophenyl)benzene Source: PubChem Compound Summary, National Center for Biotechnology Information. URL:[Link]

  • 1,3,5-Tris(3-aminophenyl)benzene Source: PubChem Compound Summary, National Center for Biotechnology Information. URL:[Link]

  • Cross-conjugation Source: IUPAC Compendium of Chemical Terminology (Gold Book). URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal. URL:[Link]

Safety & Regulatory Compliance

Safety

3-[3,5-Bis(3-aminophenyl)phenyl]aniline proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline Executive Summary 3-[3,5-Bis(3-aminophenyl)phenyl]aniline—commonly referred to in materials science as 1,3,5-tris(3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Executive Summary

3-[3,5-Bis(3-aminophenyl)phenyl]aniline—commonly referred to in materials science as 1,3,5-tris(3-aminophenyl)benzene (TAPB)—is a rigid, star-shaped polyaromatic amine. It is heavily utilized by researchers and drug development professionals as a fundamental building block in the synthesis of Covalent Organic Frameworks (COFs) and advanced porous polymers. While highly valuable for materials synthesis, its polyamine structure presents significant toxicological and environmental hazards. This guide provides step-by-step, self-validating protocols for the safe handling, decontamination, and disposal of this compound, ensuring compliance with federal safety standards and protecting laboratory personnel.

Chemical & Toxicological Profiling: The "Why" Behind the Protocols

To safely manage TAPB, one must understand the causality behind its hazard profile. Standard laboratory PPE is often insufficient for handling complex aromatic amines due to the following mechanistic realities:

  • Lipophilicity and Dermal Penetration: The large, hydrophobic biphenyl/terphenyl core of TAPB gives it a high partition coefficient (LogP). This allows the free-base amine to rapidly penetrate lipid bilayers and diffuse through standard thin latex or nitrile gloves.

  • Metabolic Toxicity: If absorbed, aromatic amines undergo N-hydroxylation in the liver via Cytochrome P450 enzymes. This metabolic activation forms reactive nitrenium ions that can covalently bind to DNA, leading to genotoxicity. Furthermore, they can oxidize the Fe(II) in hemoglobin to Fe(III), inducing methemoglobinemia.

  • Environmental Persistence: Polyaromatic amines are highly toxic to aquatic life and resist standard biological degradation. Therefore, they must be strictly managed under the as hazardous chemical waste.

Quantitative Operational Parameters

The following table summarizes the quantitative data dictating our operational and disposal choices.

ParameterValue / SpecificationCausality / Operational Impact
Molecular Weight 351.45 g/mol High MW reduces the volatility of the compound, minimizing vapor inhalation risks. However, fine powders pose severe aerosolization and dust-explosion hazards.
LogP (Estimated) ~4.5 - 5.0Highly lipophilic. Rapidly permeates standard thin gloves. Double-gloving with heavy-duty nitrile or butyl rubber is required for prolonged handling.
Glove Breakthrough < 10 mins (Thin Nitrile)Aromatic amines permeate thin barriers quickly. Immediate glove replacement is mandatory upon suspected contact.
Decontamination pH pH < 3.0Complete protonation of the three primary aniline nitrogen atoms requires highly acidic conditions (e.g., 1M HCl) to ensure the compound becomes water-soluble for cleanup.
Incineration Temp > 1000 °CComplete thermal destruction of stable aromatic rings and the prevention of toxic NO_x emissions requires high-temperature commercial incineration.

Procedural Workflows

The mandates that laboratories maintain strict, documented procedures for the disposal of toxic chemicals. The following protocols provide step-by-step methodologies for managing TAPB.

Protocol A: Routine Hazardous Waste Segregation and Disposal

Because TAPB is electron-rich and readily oxidized, it must never be mixed with strong oxidizers (e.g., nitric acid, peroxides), which could trigger exothermic degradation and container over-pressurization.

  • Step 1: State Identification. Determine if the waste is solid (neat powder, contaminated filter paper) or liquid (dissolved in a solvent during COF synthesis).

  • Step 2: Liquid Segregation. If liquid, identify the solvent. Segregate dissolved TAPB into either Halogenated (e.g., Chloroform, DCM) or Non-Halogenated (e.g., DMF, DMSO, Dioxane) waste streams.

  • Step 3: Solid Containment. For solid waste, place the material in a chemically compatible, sealable container (e.g., high-density polyethylene). Double-bag any contaminated consumables (weigh boats, spatulas, Kimwipes).

  • Step 4: Labeling. Label the container explicitly: "Hazardous Waste - Toxic Polyaromatic Amine (3-[3,5-Bis(3-aminophenyl)phenyl]aniline)".

  • Step 5: Final Disposition. Store in a designated secondary containment tray away from light and oxidizers until collected by EHS for high-temperature commercial incineration.

Protocol B: Spill Response and Surface Decontamination

Standard soap and water will merely spread the lipophilic free-base amine across surfaces. Decontamination requires a chemical transformation (protonation) to render the molecule water-soluble, a principle outlined in .

  • Step 1: Containment. If a powder spill occurs, do not sweep dry , as this aerosolizes the toxic dust. Cover the spill gently with damp sand or an inert absorbent (vermiculite).

  • Step 2: Collection. Using a plastic scoop, collect the absorbent-chemical mixture and place it into a solid hazardous waste container.

  • Step 3: Chemical Quenching (Protonation). Prepare a 1M Hydrochloric Acid (HCl) solution. Spray or carefully pour the dilute acid over the contaminated surface. The acid protonates the primary amines, converting the lipophilic TAPB into a highly water-soluble anilinium chloride salt.

  • Step 4: Extraction. Wipe the area with absorbent pads. Place these pads into the solid waste container.

  • Step 5: Final Wash. Wash the neutralized area with water and a strong laboratory detergent to remove any residual salts, collecting the wash water into an aqueous acidic waste stream if possible.

Visualizations of Operational Logic

Below are the logical workflows governing the disposal and decontamination of TAPB, mapped using strict operational logic.

DisposalWorkflow Start Waste Generation: 3-[3,5-Bis(3-aminophenyl)phenyl]aniline State Determine Physical State Start->State Solid Solid Waste (Neat Powder/Crystals) State->Solid Neat Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Dissolved SolidContainer Seal in Double-Bagged Container Solid->SolidContainer Solvent Determine Solvent Type Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMF, DMSO) Solvent->NonHalogenated Incineration High-Temperature Incineration Facility (RCRA) Halogenated->Incineration Halogenated Stream NonHalogenated->Incineration Non-Halogenated Stream SolidContainer->Incineration

Caption: Decision tree for the segregation and RCRA-compliant disposal of TAPB waste streams.

Decontamination Amine Free Base Amine (Water Insoluble, Lipophilic) Acid Add 1M HCl (Protonation) Amine->Acid Salt Anilinium Salt (Water Soluble, Easily Washed) Acid->Salt Waste Collect as Aqueous Acid Waste Salt->Waste

Caption: Chemical mechanism of surface decontamination via acid-mediated amine protonation.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories." 29 CFR 1910.1450.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste." Resource Conservation and Recovery Act (RCRA). [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Aromatic Amines." PubChem. [Link]

Handling

Personal protective equipment for handling 3-[3,5-Bis(3-aminophenyl)phenyl]aniline

Initiating Hazard Analysis I'm starting with a deep dive into aromatic amines, focusing on finding specific data for a complex compound. A comprehensive Google search is underway to identify hazards and recommended PPE f...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Hazard Analysis

I'm starting with a deep dive into aromatic amines, focusing on finding specific data for a complex compound. A comprehensive Google search is underway to identify hazards and recommended PPE for handling these substances.

Expanding Search Parameters

I've widened my search to include safety data sheets and toxicological data for similar compounds, since information on the specific target compound is scarce. My focus now is on identifying specific hazards like irritation or sensitization, as well as inhalation risks associated with the solid form. I am exploring glove material compatibility and best practices for decontamination and disposal. My goal is to synthesize the data into a comprehensive guide for safe handling.

Expanding Data Acquisition

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Analyzing Potential Hazards

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Prioritizing Detailed Risk Analysis

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\n\nI'm now gathering data on irritation, sensitization, and inhalation risks for the target compound and its structural analogs. I'm focusing on finding the right glove materials and researching proper disposal methods to finish the guide.

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Finalizing Safety Guide and Workflow

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Finalizing and Data Verification

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Structuring the Guide

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Simulating Mental Workflows

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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